6H05 trifluoroacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMYIJSFFJXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6H05 trifluoroacetate mechanism of action K-Ras G12C
An In-Depth Technical Guide to the Mechanism of Action of 6H05 Trifluoroacetate on K-Ras G12C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been one of the most sought-after but challenging targets in oncology. The G12C mutation, present in a significant subset of non-small cell lung, colorectal, and other cancers, results in a constitutively active protein that drives unrelenting tumor growth.[1] The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a paradigm shift in cancer therapy.[2][3] This guide provides a detailed technical examination of 6H05 trifluoroacetate, a selective, allosteric inhibitor of K-Ras G12C.[4][5] We will dissect its core mechanism of action, from the specifics of its covalent binding to the functional consequences on downstream signaling, and present a series of self-validating experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers working to understand and build upon this important class of targeted cancer therapeutics.
Introduction: The K-Ras G12C Challenge and the Covalent Breakthrough
K-Ras is a small GTPase that functions as a critical molecular switch in cellular signaling.[6] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[7] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[7]
The Glycine-to-Cysteine substitution at codon 12 (G12C) critically impairs the intrinsic and GAP-mediated GTP hydrolysis, effectively locking K-Ras in the "ON" state.[8] This leads to constitutive activation of downstream pro-survival and proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[6] For decades, the high affinity of K-Ras for GTP and the absence of well-defined druggable pockets rendered it "undruggable."
The breakthrough came with the strategy of targeting the unique, nucleophilic cysteine residue introduced by the G12C mutation.[9] Small molecules designed with a reactive electrophile can form an irreversible, covalent bond with this cysteine, providing a powerful method for mutant-specific inhibition. 6H05, identified through a disulfide-fragment-based screening approach, is a key example of such a molecule.[4][9]
Molecular Profile of 6H05 Trifluoroacetate
6H05 is an allosteric inhibitor that selectively modifies the K-Ras G12C mutant protein.[5][10] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2061344-88-3 | [10][11] |
| Molecular Formula | C₂₂H₃₁ClF₃N₃O₄S₃ | [11][12] |
| Molecular Weight | 590.14 g/mol | [10][11] |
| Mechanism | Selective, allosteric, covalent inhibitor | [4][10] |
| Target | K-Ras G12C | [4][5] |
| Binding Site | Cysteine-12 | [10] |
Core Mechanism of Action: Covalent Allostery
The inhibitory action of 6H05 is not merely about blocking an active site but about fundamentally altering the protein's conformational dynamics and nucleotide preference through a unique covalent, allosteric mechanism.[9][10]
-
Selective Covalent Binding: 6H05 forms an irreversible disulfide bond with the thiol group of the mutant Cysteine-12.[9] This covalent interaction is highly specific, as wild-type K-Ras, which lacks a cysteine at this position, is unaffected.[4][9]
-
Induction of a Novel Pocket: The binding of 6H05 occurs in a previously unobserved pocket located beneath the effector-binding Switch-II region.[9][13] This demonstrates the dynamic nature of the Ras protein and the ability of small molecules to trap unique, druggable conformations.
-
Disruption of Switch Regions: Covalent modification by 6H05 disrupts the conformation of both the Switch-I and Switch-II loops, which are critical for interactions with downstream effectors.[9][10][13]
-
Altering Nucleotide Preference: The most profound consequence of this allosteric modulation is the subversion of K-Ras's native nucleotide preference. The inhibitor-bound protein now favors the inactive GDP-bound state over the active GTP-bound state.[9][10] This effectively traps K-Ras G12C in an "OFF" conformation, preventing its activation by GEFs and subsequent engagement with effector proteins like RAF.[7][10][13]
The overall mechanism can be visualized as follows:
Experimental Validation: A Multi-Assay Workflow
Characterizing a covalent inhibitor requires a multi-pronged approach to build a robust, self-validating data package. The workflow progresses from direct biochemical evidence of binding to functional consequences in a cellular context.
Phase 1: Biochemical Characterization
Protocol 1: Covalent Binding Verification by Intact Mass Spectrometry
-
Expertise & Rationale: This is the foundational experiment. It provides direct, unambiguous evidence of a covalent interaction between the inhibitor and the target protein. By measuring the mass of the intact protein before and after incubation with the compound, we can detect the mass shift corresponding to the inhibitor's molecular weight, confirming the covalent adduct formation.[14][15] This technique is superior to indirect assays as it is a direct physical measurement of the event of interest.
-
Methodology:
-
Protein Preparation: Purify recombinant human K-Ras G12C (GDP-bound) to >95% purity.
-
Incubation: Incubate K-Ras G12C (e.g., 5 µM) with a molar excess of 6H05 trifluoroacetate (e.g., 25 µM) in an appropriate buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar resin to remove excess compound and non-volatile salts.
-
Mass Spectrometry: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). Acquire spectra in positive ion mode over a mass range appropriate for the protein.
-
Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein in each sample. A mass increase corresponding to the molecular weight of the bound 6H05 fragment confirms covalent modification.[15] Calculate the percentage of modified protein at each time point to assess reaction kinetics.
-
Protocol 2: Guanine Nucleotide Exchange Assay (Fluorescence-Based)
-
Expertise & Rationale: Having confirmed binding, this assay validates the primary functional consequence: locking K-Ras in the GDP-bound state. We measure the ability of a GEF (SOS1) to catalyze the exchange of a fluorescent GDP analog (e.g., mant-GDP) for non-fluorescent GTP.[16][17] An effective inhibitor like 6H05 will prevent this exchange. The use of fluorescent analogs provides a real-time, sensitive, and high-throughput compatible method.[18]
-
Methodology:
-
Loading K-Ras G12C: Incubate purified K-Ras G12C with a fluorescent GDP analog (e.g., N-methylanthraniloyl-GDP, mant-GDP) in the presence of alkaline phosphatase and EDTA to facilitate loading. Remove excess nucleotide via a desalting column.
-
Inhibitor Pre-incubation: Pre-incubate the mant-GDP-loaded K-Ras G12C with varying concentrations of 6H05 (or vehicle control) to allow for covalent modification.
-
Initiate Exchange Reaction: In a microplate reader, initiate the exchange reaction by adding the GEF catalytic domain (e.g., SOS1cat) and a large excess of unlabeled GTP.
-
Fluorescence Monitoring: Monitor the decrease in fluorescence over time (excitation ~360 nm, emission ~440 nm for mant). The binding of mant-GDP to Ras enhances its fluorescence; exchange for unlabeled GTP causes a signal decrease.
-
Data Analysis: Plot fluorescence decay curves. Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Determine the IC₅₀ value by fitting the rates to a dose-response curve.
-
Phase 2: Cellular Mechanism of Action
Protocol 3: Cellular Target Engagement using Thermal Shift Assay (CETSA)
-
Expertise & Rationale: This assay bridges the gap between biochemistry and cell biology. It confirms that the inhibitor engages its target within the complex milieu of a living cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20] This is a critical validation step to ensure the compound reaches and binds to its intended target in a physiological context.
-
Methodology:
-
Cell Treatment: Culture a K-Ras G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and treat with various concentrations of 6H05 or vehicle for a set time (e.g., 1-2 hours).
-
Thermal Challenge: Harvest the cells, resuspend in buffer, and aliquot. Heat the aliquots across a temperature gradient (e.g., 45°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[20]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Quantification: Analyze the amount of soluble K-Ras remaining in the supernatant at each temperature using Western blot or ELISA.
-
Data Analysis: Plot the fraction of soluble K-Ras as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, engagement.[19]
-
Protocol 4: Downstream Signaling Inhibition via Western Blot
-
Expertise & Rationale: Target engagement must translate into functional pathway inhibition. Western blotting for key phosphorylated downstream nodes is the gold-standard method to demonstrate this. We measure the levels of phosphorylated ERK (p-ERK) and AKT (p-AKT), the key effectors of the two primary Ras-driven pathways. A reduction in their phosphorylation state is a direct readout of the inhibitor's efficacy.[21]
-
Methodology:
-
Cell Treatment: Seed K-Ras G12C mutant cells and serum-starve overnight to reduce basal signaling. Treat with a dose-response of 6H05 for a relevant time period (e.g., 2-24 hours).
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify band intensity to determine the ratio of phosphorylated to total protein at each drug concentration.
-
Protocol 5: Anti-proliferative Activity in K-Ras G12C Mutant Cell Lines
-
Expertise & Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay measures the inhibitor's effect on cell viability or proliferation. Performing the assay in both standard 2D culture and more physiologically relevant 3D spheroid models provides a more comprehensive understanding of potency.[8][22] Many K-Ras inhibitors show enhanced potency in 3D formats.[22]
-
Methodology:
-
Cell Seeding: Seed K-Ras G12C mutant cells (and a wild-type K-Ras control cell line for selectivity) in 96-well plates. For 3D assays, use ultra-low attachment plates to promote spheroid formation.
-
Compound Treatment: After 24 hours (or once spheroids have formed), treat the cells with a serial dilution of 6H05.
-
Incubation: Incubate for an appropriate duration (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP, indicative of metabolic activity) or resazurin.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Advanced Insights & Future Directions
While direct inhibition of K-Ras G12C is a major advance, the tumor microenvironment is complex and adaptive. Understanding mechanisms of resistance is critical for long-term therapeutic success.
-
Adaptive Resistance: A primary mechanism of resistance is the feedback reactivation of the RAS-MAPK pathway. Inhibition of K-Ras G12C can lead to upstream signaling reactivation (e.g., via Receptor Tyrosine Kinases like EGFR), which in turn activates wild-type RAS isoforms (HRAS, NRAS) that are not targeted by the G12C-specific inhibitor.[23][24]
-
Combination Strategies: This understanding of feedback loops provides a clear rationale for combination therapies. Co-inhibition of upstream nodes like SHP2 or EGFR has shown synergistic effects with K-Ras G12C inhibitors in preclinical models, preventing this adaptive response and leading to more durable pathway suppression.[23][25]
-
6H05 as a Chemical Scaffold: As an early-generation fragment, 6H05 has served as a valuable chemical starting point for the development of more potent and clinically advanced K-Ras G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849).[3][4][7]
Conclusion
6H05 trifluoroacetate exemplifies the power of covalent, allosteric inhibition to tackle historically challenging oncogenic drivers like K-Ras G12C. Its mechanism, which involves trapping the protein in an inactive GDP-bound state through covalent modification of Cys12, has paved the way for a new class of targeted therapies. A rigorous, multi-assay validation workflow—spanning direct biochemical confirmation of binding, functional assessment of nucleotide exchange, and cellular assays for target engagement, pathway modulation, and anti-proliferative effects—is essential for the characterization of such inhibitors. Understanding this mechanism and the associated pathways of resistance is paramount for the continued development of effective strategies against K-Ras mutant cancers.
References
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DC Chemicals. 6H05 trifluoroacetate | CAS 2061344-88-3. [Link]
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Sacher, A. (2022). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. [Link]
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Ryan, M. B., et al. (2020). Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition. AACR Journals. [Link]
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Ostrem, J. M., et al. (2013). K-RAS (G12C) inhibitors allosterically control GTP affinity and effector interactions. ResearchGate. [Link]
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Ryan, M. B., et al. (2022). KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. PMC. [Link]
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Vasan, N., & Cantley, L. C. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Reviews. [Link]
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Andrews, K. T., et al. (2023). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. [Link]
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Reaction Biology. KRAS Assay Services. [Link]
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Wang, X., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]
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Lito, P., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. NIH. [Link]
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Smith, M. A., et al. (2023). Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer. PMC - NIH. [Link]
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Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. PMC. [Link]
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Gersch, M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
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Naseem, M., et al. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PMC. [Link]
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Wang, X., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]
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Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. PMC - PubMed Central. [Link]
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Wang, Y., et al. (2022). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PubMed Central. [Link]
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Peak Proteins. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
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Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. [Link]
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Lehmusto, M. (2023). Luminescence-based methods for cellular guanosine triphosphate (GTP). UTUPub. [Link]
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Lazzari, G., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed. [Link]
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Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. Oxford Academic. [Link]
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Gurbani, D., et al. (2021). A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy. PMC - PubMed Central. [Link]
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Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]
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Zhang, Z., et al. (2023). The KRAS-G12C inhibitor: activity and resistance. ResearchGate. [Link]
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Jackson, D., et al. (2014). Fluorescence detection of GDP in real time with the reagentless biosensor rhodamine–ParM. Portland Press. [Link]
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ICE Bioscience. MS-Based Covalent Binding Analysis. [Link]
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Ocana, A., et al. (2022). Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. PubMed Central. [Link]
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Unkown. (2022). KRAS G12C signaling, mechanisms of resistance, and strategies of combating resistance. ResearchGate. [Link]
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Terry, A. M., & Manor, U. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. ResearchGate. [Link]
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Krebs, M. (2023). Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors. VJOncology. [Link]
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Kim, J., et al. (2021). Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. AACR Journals. [Link]
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LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical. [Link]
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LUMAKRAS® (sotorasib). KRAS G12C Mutation Prevalence & Inhibition. [Link]
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Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. PMC. [Link]
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6H05 allosteric inhibitor binding site switch-II pocket
6H05 & The Switch-II Pocket: A Technical Guide to Allosteric KRAS Inhibition
Executive Summary
This technical guide analyzes the 6H05 allosteric inhibitor , a seminal chemical probe that redefined the druggability of KRAS. Contrary to the unrelated PDB entry 6H05 (a dehydrogenase complex), Compound 6H05 is the specific disulfide-tethered fragment discovered by the Shokat Lab (Ostrem et al., Nature 2013). Its discovery revealed a previously unknown, cryptic binding site on KRAS G12C—the Switch-II Pocket (S-IIP) .[1]
This guide details the structural mechanics of the S-IIP, the "tethering" methodology used to discover 6H05, and the experimental protocols required to interrogate this site. It serves as a blueprint for researchers developing next-generation covalent inhibitors that exploit allosteric plasticity.
Part 1: Structural Analysis of the Switch-II Pocket (S-IIP)
The S-IIP is not a static cavity; it is a cryptic pocket that only forms when the Switch-II region (SII) undergoes a specific conformational shift. 6H05 functions by covalently trapping this transient state.
The "Off-State" Trap Mechanism
KRAS cycles between an inactive (GDP-bound) and active (GTP-bound) state.
-
Apo State: In the GDP-bound form, the Switch-II region (residues 60–75) is highly flexible and often collapses against the protein core, occluding the S-IIP.
-
6H05 Binding: The inhibitor wedges between the central
-sheet and the Switch-II helix ( 2).[2] This forces the Switch-II helix outward, creating a deep hydrophobic trench. -
Allosteric Consequence: This induced conformation is sterically incompatible with the guanine nucleotide exchange factor (GEF) SOS. Thus, 6H05 traps KRAS in the inactive GDP state, preventing nucleotide exchange and downstream signaling.
Key Residue Interactions (Based on PDB 4LUC)
The binding mode of 6H05 (and its analogues like Compound 12) relies on specific contacts within the S-IIP:
| Domain | Residues | Interaction Type | Structural Role |
| Covalent Handle | Cys12 | Disulfide/Acrylamide | Nucleophilic anchor point (G12C specific). |
| Switch-II (SII) | Glu62, Glu63 | H-bonds / Electrostatic | Stabilized in a non-signaling conformation. |
| Met72, Phe78 | Hydrophobic | Forms the "floor" of the S-IIP. | |
| P-loop | Gly10, Lys16 | Steric/H-bond | Proximity to nucleotide binding site; 6H05 does not displace GDP directly but locks the P-loop. |
Part 2: Mechanism of Action Visualization
The following diagram illustrates the kinetic trap mechanism established by 6H05 binding to the S-IIP.
Caption: 6H05 covalently locks KRAS-GDP in an open S-IIP conformation, sterically blocking SOS and preventing reactivation.[3]
Part 3: Experimental Protocols
To study the S-IIP using 6H05 or derived analogues, specific protocols for "Tethering" and structural validation are required.
Protocol: Intact Protein Mass Spectrometry (Tethering Screen)
Objective: Detect covalent modification of KRAS G12C by disulfide fragments (like 6H05). Principle: 6H05 contains a disulfide moiety that undergoes thiol-disulfide exchange with Cys12. This is reversible under reducing conditions but stable for MS detection.
-
Protein Prep:
-
Purify KRAS G12C (residues 1–169) in a buffer containing no reducing agents (remove DTT/TCEP).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 20 µM GDP.
-
Note: Ensure endogenous Cys residues (C51, C80, C118) are either mutated (Cys-light version) or confirmed less reactive than G12C.
-
-
Reaction Setup:
-
Mix KRAS G12C (4 µM) with 6H05 (100 µM) and 2-mercaptoethanol (2-ME) (0.2–1 mM).
-
Causality: 2-ME acts as a "redox shuttle," promoting equilibrium. If 6H05 binds the S-IIP, the local stability shifts the equilibrium toward the disulfide-bound protein complex.
-
-
Incubation:
-
Incubate at 23°C for 1–3 hours.
-
-
Quenching & Analysis:
-
Quench with 0.4% Formic Acid (lowers pH to stop thiol exchange).
-
Analyze via LC-MS (TOF or Orbitrap).
-
Success Metric: Observe mass shift corresponding to the ligand mass (Protein + Ligand - leaving group). 6H05 modification should approach >50% occupancy if S-IIP affinity is high.
-
Protocol: Co-Crystallization of S-IIP Ligands
Objective: Solve the structure of KRAS bound to 6H05 to visualize the S-IIP. Challenge: The S-IIP is flexible; apo crystals often occlude the site.
-
Complex Formation:
-
Incubate KRAS G12C (10–20 mg/mL) with 6H05 (molar excess 1.5x) overnight at 4°C.
-
Critical Step: Unlike reversible inhibitors, covalent reaction time is needed. Verify 100% modification by MS before setting up drops.
-
-
Crystallization Conditions (Based on PDB 4LUC/4M1S):
-
Method: Hanging drop vapor diffusion.
-
Reservoir Solution: 20% PEG 3350, 0.2 M Magnesium Formate, 0.1 M Bis-Tris Propane (pH 6.5–7.5).
-
Additives: 10% Glycerol may improve lattice order.
-
-
Data Collection:
-
Flash freeze in liquid nitrogen using reservoir + 20% glycerol.
-
Collect X-ray diffraction data (aim for <2.0 Å).
-
Refinement: Look for electron density at the Cys12 position extending under Helix
2.
-
Part 4: Discovery Workflow (Tethering)
The discovery of 6H05 utilized a "Tethering" approach, which is distinct from traditional high-throughput screening.
Caption: The Tethering workflow selects fragments that thermodynamically stabilize the open S-IIP conformation.
Part 5: Implications for Drug Development
The identification of 6H05 proved that the "undruggable" KRAS surface contained exploitable allosteric sites.
-
Pharmacophore Evolution: 6H05 (disulfide)
Compound 12 (acrylamide) ARS-1620 AMG 510 (Sotorasib). -
Selectivity: The requirement for Cys12 ensures that wild-type KRAS (Gly12) is unaffected, providing a high therapeutic index.
-
Resistance: Mutations in the S-IIP (e.g., Y96D) can block inhibitor binding, a current frontier in second-generation design.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4] Nature, 503(7477), 548–551.[4]
-
The foundational paper describing Compound 6H05 and the discovery of the S-IIP.[1]
-
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604–608.
- Validates the GDP-trapping mechanism initi
-
RCSB Protein Data Bank. (2013). Crystal structure of K-Ras G12C in complex with 6H05-analogue (PDB: 4LUC).[5]
- The primary structural reference for the 6H05 binding mode.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
- Describes the clinical evolution of S-IIP inhibitors derived
Sources
- 1. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Undruggable KRAS”: druggable after all [genesdev.cshlp.org]
- 3. 6-Hydroxy-5-oxohexanal | C6H10O3 | CID 54206530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]
Navigating the Chemical Landscape of K-Ras(G12C) Inhibition: A Technical Guide to 6H05 Trifluoroacetate vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6H05 in K-Ras(G12C) Targeted Therapy
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12, substituting it with cysteine (G12C), has long been considered an "undruggable" target. However, the development of covalent inhibitors that irreversibly bind to the mutant cysteine has marked a paradigm shift in the treatment of KRAS-driven malignancies. Among these pioneering molecules is 6H05, a selective, allosteric inhibitor of the oncogenic K-Ras(G12C) mutant.[1] This guide provides an in-depth technical examination of the chemical structures and properties of 6H05 in its commonly available trifluoroacetate (TFA) salt form versus its free base, offering critical insights for researchers in the field of drug discovery and development.
Unveiling the Molecular Architecture: 6H05 Free Base vs. Trifluoroacetate Salt
The biological activity of a small molecule inhibitor is intrinsically linked to its chemical structure. For 6H05, understanding the distinction between the free base and its trifluoroacetate salt is paramount for accurate experimental design and interpretation of results.
The 6H05 Free Base: The Active Moiety
The free base form of 6H05 represents the active pharmaceutical ingredient (API) in its neutral state. Its chemical formula is C₂₀H₃₀ClN₃O₂S₃ with a molecular weight of 476.12 g/mol .[1] The structure features a piperidine carboxamide core, a chlorophenyl thioether moiety, and a dimethylaminoethyl dithioethyl side chain. It is this specific arrangement of atoms that allows for the allosteric binding to K-Ras(G12C), thereby disrupting its signaling activity.[2]
Chemical Structure of 6H05 Free Base:
Caption: Chemical structure of 6H05 free base.
The 6H05 Trifluoroacetate Salt: Enhancing Practical Utility
In practice, 6H05 is frequently supplied as a trifluoroacetate (TFA) salt. This salt is formed by the protonation of a basic nitrogen atom in the 6H05 molecule by trifluoroacetic acid (CF₃COOH). The molecular formula for the TFA salt is C₂₀H₃₀ClN₃O₂S₃ • CF₃COOH, with a corresponding increase in molecular weight to 590.1 g/mol .[3]
The formation of a TFA salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate. Trifluoroacetic acid is a strong acid, making it effective at forming stable salts with basic compounds.[4]
Chemical Structure of 6H05 Trifluoroacetate Salt:
Caption: Ionic interaction in 6H05 trifluoroacetate.
Comparative Physicochemical Properties: A Data-Driven Analysis
The choice between the free base and the TFA salt of 6H05 for a particular experiment is dictated by their differing physicochemical properties. While specific experimental data for 6H05 is not extensively published, general principles of salt formation provide a strong basis for understanding these differences.
| Property | 6H05 Free Base | 6H05 Trifluoroacetate Salt | Rationale and Implications for Researchers |
| Molecular Weight | 476.12 g/mol [1] | 590.1 g/mol [3] | Accurate molar concentration calculations are critical. Using the molecular weight of the free base for the TFA salt will result in under-dosing. |
| Solubility | Lower in aqueous media | Generally higher in aqueous media | The TFA salt form is often preferred for in vitro assays requiring aqueous buffers to ensure complete dissolution and avoid precipitation.[1] For cell-based assays, solubility in culture media is a key consideration. |
| Stability | Potentially lower | Generally higher | Salt forms often exhibit greater solid-state stability, reducing the likelihood of degradation during storage. This is a crucial factor for maintaining the integrity of stock solutions. |
| Hygroscopicity | Generally lower | Potentially higher | TFA salts can be more hygroscopic, meaning they may absorb moisture from the air. This can affect the accuracy of weighing and the stability of the compound. Storage in a desiccator is recommended. |
| pH of Solution | Basic | Acidic | Dissolving the TFA salt in an unbuffered solution will result in an acidic pH. This can impact cellular health in in vitro experiments and should be considered when preparing formulations. |
Practical Considerations for the Bench Scientist
The decision to use the 6H05 free base or its TFA salt has significant practical implications for experimental design and execution.
In Vitro Assays
For most in vitro applications, such as enzymatic assays and cell-based proliferation studies, the 6H05 trifluoroacetate salt is the recommended starting material due to its enhanced aqueous solubility. This minimizes the need for high concentrations of organic solvents like DMSO, which can have confounding effects on experimental outcomes. However, it is imperative to ensure that the final concentration of TFA in the assay medium is not high enough to cause cellular toxicity or other off-target effects.
In Vivo Studies and Formulation Development
For in vivo studies, the choice of form is more complex and depends on the intended route of administration and the formulation strategy. While the TFA salt may offer advantages in terms of initial solubility for parenteral formulations, the potential for TFA-related toxicity must be carefully evaluated. In many cases, converting the TFA salt to a more pharmaceutically acceptable salt form, such as hydrochloride or acetate, or even using the free base in a suitable vehicle, may be necessary for late-stage preclinical and clinical development.[5][6]
Experimental Protocol: Conversion of 6H05 Trifluoroacetate to its Free Base
In situations where the free base of 6H05 is required, for example, for specific formulation studies or to avoid potential TFA-associated artifacts, the following protocol can be employed. This procedure is based on established methods for the conversion of small molecule TFA salts.
Objective: To convert 6H05 trifluoroacetate salt to its free base form.
Materials:
-
6H05 trifluoroacetate salt
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve a known quantity of 6H05 trifluoroacetate salt in a minimal amount of deionized water. If solubility is limited, a small amount of methanol can be added to aid dissolution.
-
Basification: Transfer the solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently after each addition.
-
pH Adjustment: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9). This ensures the complete deprotonation of the 6H05 molecule.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Add the organic solvent to the separatory funnel, stopper it, and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the free base.
-
Drying: Combine all organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the organic solvent.
-
Final Product: The resulting solid or oil is the 6H05 free base. Further purification by chromatography may be necessary if impurities are present.
Self-Validation and Causality:
-
Why Saturated Sodium Bicarbonate? A weak base like sodium bicarbonate is used to neutralize the trifluoroacetic acid and deprotonate the 6H05 molecule. A strong base like sodium hydroxide could potentially lead to degradation of the molecule.
-
Why Extraction with an Organic Solvent? The free base form of 6H05 is significantly more soluble in organic solvents than in its salt form in an aqueous basic solution. This differential solubility is the principle behind the extraction process.
-
Why Drying the Organic Layer? Water is slightly soluble in many organic solvents. Removing residual water is crucial to obtain a pure, dry product and to prevent potential hydrolysis during storage.
Logical Workflow for Form Selection
The following diagram illustrates a logical workflow for selecting the appropriate form of 6H05 for different research applications.
Caption: Decision workflow for 6H05 form selection.
Conclusion: Informed Decisions for Robust Research
The choice between the trifluoroacetate salt and the free base of the K-Ras(G12C) inhibitor 6H05 is a critical decision in the design and execution of both in vitro and in vivo studies. While the TFA salt offers practical advantages in terms of solubility and stability, a thorough understanding of its potential impact on experimental systems is essential. For applications requiring the absence of the trifluoroacetate counter-ion, a straightforward conversion to the free base can be readily achieved. By carefully considering the physicochemical properties and the specific requirements of their experimental setup, researchers can ensure the generation of accurate, reproducible, and meaningful data in the quest to develop effective therapies targeting oncogenic K-Ras.
References
-
Wikipedia. Trifluoroacetic acid. [Link]
-
Sikora, K., et al. (2020). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Pharmaceuticals, 13(12), 442. [Link]
-
AmbioPharm. Which salt form should I choose for my peptide?. [Link]
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
Sources
- 1. 6H05 TFA salt CAS: 1469338-01-9 (free base) [aobious.com]
- 2. 6H05 (TFA) | Ras | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
6H05 small molecule inhibitor K-Ras G12C selectivity
Title: Technical Deep Dive: 6H05 and the Allosteric Targeting of K-Ras G12C Subtitle: Mechanisms of Cysteine-Specific Tethering and Switch-II Pocket Engagement
For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets on its surface.[1][2] 6H05 represents a watershed moment in small molecule drug discovery as the foundational chemical probe that identified the Switch-II Pocket (S-IIP) .[2]
Unlike modern clinical inhibitors (e.g., sotorasib, adagrasib) which utilize acrylamide warheads for irreversible Michael addition, 6H05 is a disulfide-based tethering compound .[1][2] It was identified via a fragment-based screening approach designed to exploit the unique nucleophilicity of the acquired Cysteine-12 (G12C) mutation.[3]
This guide details the biochemical mechanism, selectivity profile, and experimental validation protocols for 6H05, serving as a template for understanding covalent allosteric inhibition of Ras GTPases.[1][2]
Chemical Biology & Mechanism of Action
The Molecule: 6H05[1][3][4][5][6][7][8]
-
Chemical Class: Disulfide-tethering fragment.[1][2][3][4][5]
-
Binding Mode: Reversible covalent (disulfide exchange).[1][2]
-
Target State: Exclusively GDP-bound K-Ras (inactive state).[1][2]
The Mechanism: Disulfide Tethering
6H05 functions through a site-directed disulfide exchange reaction.[1][2] The mutant Cysteine-12 thiol attacks the disulfide bond of 6H05, releasing a leaving group (typically 2-(dimethylamino)ethanethiol) and forming a mixed disulfide adduct with the protein.[1]
This reaction is thermodynamically driven by the high local concentration of the fragment when it transiently occupies the shallow surface groove, which subsequently induces the opening of the cryptic S-IIP.[1][2]
Allosteric Inhibition (The "Trap")
Once bound, 6H05 occupies the region between the central
-
Conformational Locking: The inhibitor stabilizes a specific conformation of Switch-II that is incompatible with SOS1 (GEF) binding.[1][2]
-
Nucleotide Trapping: By preventing SOS1-mediated nucleotide exchange, 6H05 locks K-Ras in its inactive GDP-bound state, halting downstream signaling (Raf/MEK/ERK).[1][2]
Figure 1: Mechanism of 6H05-mediated inhibition.[1][2][3][6] The compound exploits the mutant cysteine to form a disulfide bridge, stabilizing an inactive conformation that sterically precludes SOS1 binding.[1][2]
Selectivity Profile: The Cysteine Dependency
The selectivity of 6H05 is absolute for the G12C mutant over Wild-Type (WT) K-Ras, driven by chemoselectivity rather than structural affinity alone.[1]
| Feature | K-Ras WT | K-Ras G12C | Mechanism of Selectivity |
| Residue 12 | Glycine | Cysteine | 6H05 requires a thiol (-SH) at position 12 for the disulfide exchange reaction.[1] |
| Reactivity | Inert | Highly Reactive | The disulfide warhead is inert to Glycine.[1][2] WT Cysteines (C51, C80, C118) are solvent-inaccessible or lack the specific geometry for 6H05 binding.[1][2] |
| Binding Outcome | No Adduct | >90% Modification | Confirmed by Intact Protein Mass Spectrometry.[1][2][3] |
Key Insight: While 6H05 is selective for G12C, it is not selective for the K-Ras backbone over H-Ras or N-Ras if those isoforms also carry a G12C mutation.[1] The selectivity is driven by the G12C mutation , not the isoform.[1][2]
Experimental Validation Protocols
To validate 6H05 activity, researchers must use assays that detect covalent modification and functional biochemical arrest.[1][2]
Protocol A: Intact Protein Mass Spectrometry (Covalent Binding)
The Gold Standard for validating tethering hits.
Objective: Quantify the percent modification of K-Ras G12C by 6H05.
Materials:
-
Recombinant K-Ras G12C (GDP-bound, 1-169 truncated or full length).[1][2]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.[1][2] Crucial: Do NOT use DTT or
-mercaptoethanol, as reducing agents will cleave the inhibitor.[1][2]
Workflow:
-
Incubation: Mix K-Ras G12C (5 µM) with 6H05 (100 µM) in non-reducing buffer.
-
Reaction Time: Incubate at room temperature for 1-4 hours.
-
Quenching: Add 0.1% Formic Acid to stop the reaction (optional, if running LC-MS immediately).
-
Analysis: Inject onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to obtain zero-charge mass.
Expected Results:
-
Apo K-Ras G12C: Mass ~19,400 Da (depending on construct).[1][2]
-
Adduct Peak: Mass = [Apo Mass] + [Mass of 6H05 fragment] - [Mass of leaving group] - 2H (formation of disulfide).[1][2]
-
Calculation: % Mod = (Intensity_Adduct) / (Intensity_Apo + Intensity_Adduct) * 100.[1][2]
Protocol B: SOS1-Mediated Nucleotide Exchange Assay
Functional validation of "locking" the GDP state.
Objective: Demonstrate that 6H05 prevents SOS1 from loading GTP onto K-Ras.
Materials:
Workflow:
-
Pre-incubation: Incubate K-Ras G12C-Mant-GDP (1 µM) with 6H05 (50-100 µM) for 2 hours to ensure adduct formation.
-
Baseline: Monitor fluorescence (Ex 360nm / Em 440nm) to establish a stable baseline.
-
Exchange Trigger: Add SOS1 (0.5 µM) and excess GTP (1 mM).
-
Measurement: Monitor the decrease in fluorescence (as Mant-GDP is released and replaced by dark GTP).
Interpretation:
-
Control (DMSO): Rapid decrease in fluorescence (SOS1 facilitates exchange).[1][2]
-
6H05 Treated: Fluorescence remains high or decays very slowly (SOS1 is blocked; GDP is trapped).[1][2]
Figure 2: Workflow for validating covalent adduct formation using Intact Protein Mass Spectrometry.
Comparative Data Summary
| Metric | 6H05 (Probe) | ARS-1620 (Optimized Inhibitor) | Clinical Inhibitors (e.g., Sotorasib) |
| Binding Type | Disulfide Exchange (Reversible in reducing env.) | Michael Addition (Irreversible) | Michael Addition (Irreversible) |
| Warhead | Disulfide | Acrylamide | Acrylamide |
| Cellular Potency | Low (Instability in cytosol) | High (nM range) | High (nM range) |
| Utility | Structural Biology / HTS Validation | In vivo efficacy | Clinical Therapy |
| PDB ID | 4LUC | 5V9U | 6OIM |
Note on Cellular Use: 6H05 is primarily a biochemical probe.[1][2] Due to the high concentration of glutathione (GSH) in the cellular cytoplasm (1-10 mM), disulfide-based inhibitors like 6H05 are often reduced/inactivated inside the cell before they can engage K-Ras.[1] Therefore, while 6H05 proves the structural possibility of inhibition, acrylamide derivatives (which form stable carbon-sulfur bonds) are required for cellular and in vivo efficacy.[1][2]
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013).[1][2] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][2][7] Nature, 503(7477), 548–551.[1][2][7] [1][2]
-
RCSB Protein Data Bank. (2013).[1][2] Crystal structure of K-Ras G12C in complex with 6H05 (PDB ID: 4LUC).[2][4][5]
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016).[1][2] Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism.[1][2] Science, 351(6273), 604-608.[1][2] [1][2]
-
Hansen, R., et al. (2016).[1][2] Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 12, 203–205.[1][2] (Reference for tethering methodology).
Sources
- 1. Small-Molecule Inhibitor of the Oncogenic KRASG12C Mutant for the Treatment of Currently Incurable Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6H05 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
6H05 Trifluoroacetate: The Foundational Probe for K-Ras(G12C) Switch-II Pocket
Topic: 6H05 Trifluoroacetate (CAS 2061344-88-3) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists
Executive Summary
6H05 trifluoroacetate (6H05 TFA) is a landmark chemical probe in the history of Ras biology. It is a small-molecule allosteric inhibitor that selectively targets the K-Ras(G12C) mutant via a disulfide-tethering mechanism. Identified by the Shokat laboratory (Ostrem et al., Nature 2013), 6H05 was instrumental in the discovery of the Switch-II Pocket (S-IIP) —a previously unknown allosteric site on the Ras surface.
Unlike modern clinical inhibitors (e.g., sotorasib, adagrasib) which utilize acrylamide warheads to form irreversible thioether bonds, 6H05 utilizes a disulfide exchange mechanism to covalently (yet reversibly under reducing conditions) modify the mutant Cysteine-12. This unique property makes 6H05 an essential tool for crystallographic validation , fragment-based screening (FBS) , and biophysical interrogation of the inactive GDP-bound state of K-Ras.
Chemical Identity & Physicochemical Properties[1][2]
6H05 TFA is the trifluoroacetate salt of the active disulfide compound. The salt form enhances solubility and stability for laboratory handling.
Table 1: Chemical Specifications
| Property | Detail |
| Common Name | 6H05 (TFA salt) |
| CAS Number | 2061344-88-3 (TFA salt); 1469338-01-9 (Free base) |
| IUPAC Name | 1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide; 2,2,2-trifluoroacetic acid |
| Molecular Formula | C₂₂H₃₁ClF₃N₃O₄S₃ (Salt) |
| Molecular Weight | 590.14 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | DMSO: ≥ 50 mg/mL (~85 mM)Water: Soluble (Salt form), but DMSO recommended for stock stability.[1][2][3] |
| Reactive Motif | Disulfide Bond (Targeting Cys12 via thiol-disulfide exchange) |
| SMILES | CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(Cl)C=C2.C(=O)(C(F)(F)F)O |
Mechanism of Action (MOA)
6H05 functions through a distinct "Tethering" mechanism that differs from clinical covalent inhibitors.
The Switch-II Pocket (S-IIP) Discovery
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. 6H05 binds preferentially to the GDP-bound state of K-Ras(G12C).
-
Covalent Tethering: The disulfide moiety of 6H05 undergoes a thiol-disulfide exchange reaction with the thiol group of the mutant Cysteine-12 residue.
-
Allosteric Opening: The binding of the "monophore" (the organic scaffold of 6H05) forces the opening of a hydrophobic pocket between the Switch-II region and the central β-sheet core. This pocket was named the Switch-II Pocket (S-IIP) .
-
Conformational Locking: Occupancy of the S-IIP disrupts the native conformation of Switch-I and Switch-II. This distorts the nucleotide-binding pocket, chemically favoring the affinity for GDP over GTP and preventing the protein from reloading GTP (SOS-mediated exchange).
-
Signaling Blockade: By locking K-Ras in the GDP-bound state, 6H05 prevents the recruitment of effector proteins like Raf , thereby silencing the downstream MAPK/ERK signaling cascade.
Diagram 1: 6H05 Allosteric Locking Mechanism
Caption: 6H05 covalently tethers to Cys12, forcing the Switch-II pocket open and locking K-Ras in an inactive GDP-bound conformation.
Biological Characterization & Utility
While 6H05 is a potent binder, it is primarily a chemical tool rather than a therapeutic candidate due to the reversible nature of disulfide bonds in the reducing cytosolic environment (high glutathione).
Potency & Selectivity[1]
-
Target Specificity: Absolute selectivity for K-Ras(G12C). It shows zero binding to Wild-Type (WT) K-Ras because WT lacks the nucleophilic Cysteine at position 12.
-
Binding Efficiency: In intact protein mass spectrometry assays (Tethering screens), 6H05 typically achieves >90% modification of the K-Ras(G12C) protein pool at 10–100 µM concentrations.
-
Cellular Activity: 6H05 serves as a template. While it can inhibit signaling in cells, its analogues (e.g., Compound 12, Compound 6) with irreversible acrylamide warheads are typically used for cellular IC50 determination (often in the 1–10 µM range for early analogues).
Application in Research
-
Crystallography: 6H05 is used to "soak" K-Ras(G12C) crystals to visualize the S-IIP (PDB Accession: 4M21 or similar datasets from the Ostrem 2013 series).
-
Screening Control: Acts as a positive control in Intact Mass Spectrometry screening for new covalent binders.
-
Competition Assays: Used to validate if novel non-covalent inhibitors bind to the same S-IIP site by competing for pocket occupancy.
Experimental Protocols
Critical Note: Because 6H05 relies on a disulfide bond, reducing agents (DTT,
Stock Solution Preparation
-
Solvent: Dissolve 6H05 TFA in anhydrous DMSO .
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles as moisture can degrade the trifluoroacetate salt or hydrolyze the compound.
Intact Protein Mass Spectrometry (Tethering Assay)
This assay validates the covalent binding of 6H05 to recombinant K-Ras(G12C).
Materials:
-
Recombinant K-Ras(G12C) (GDP-loaded, 1–10 µM).
-
Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂. (NO DTT) .
-
6H05 TFA Stock (10 mM in DMSO).
Workflow:
-
Dilution: Dilute K-Ras(G12C) protein to 4 µM in the reaction buffer.
-
Treatment: Add 6H05 TFA to a final concentration of 100 µM (25x excess) to ensure saturation, or titrate (10–100 µM) for dose-response.
-
Incubation: Incubate at Room Temperature for 1–2 hours .
-
Quenching (Optional): If running LC-MS immediately, quenching is not strictly necessary, but acidification (0.1% Formic Acid) stops the reaction.
-
Analysis: Analyze via LC-MS (ESI-TOF) .
-
Expected Result: A mass shift corresponding to the 6H05 adduct minus the leaving group (cysteamine fragment).
-
Calculation: % Modification = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] × 100.
-
Diagram 2: Tethering Assay Workflow
Caption: Step-by-step workflow for validating 6H05 binding using Intact Protein Mass Spectrometry.
Safety & Handling
-
Hygroscopic: The TFA salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Toxicity: 6H05 is a research chemical. Its specific toxicity profile in humans is unknown, but it targets Ras pathways. Handle with standard PPE (gloves, coat, goggles) in a fume hood.
-
Stability: The disulfide bond is stable in solid form at -20°C for years. In solution (DMSO), it is stable for months at -80°C. In aqueous buffers with reducing agents, it degrades rapidly.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4][5][6] Nature, 503(7477), 548–551.[1][4][5][7][8] [4]
-
TargetMol. (n.d.). 6H05 TFA Product Datasheet. TargetMol Chemicals.
-
Cayman Chemical. (n.d.). 6H05 (trifluoroacetate salt) Product Information.[2][3] Cayman Chemical.[9]
-
MedChemExpress. (n.d.). 6H05 TFA - Mechanism of Action & Protocol. MedChemExpress.
-
PubChem. (n.d.). 6H05 trifluoroacetate (CID 86208069). National Library of Medicine.
Sources
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 6H05 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. netascientific.com [netascientific.com]
The Role of 6H05 in Disrupting K-Ras/Raf Interaction: A Mechanistic & Experimental Guide
The following technical guide details the mechanistic role of 6H05 in disrupting the K-Ras/Raf interaction. It is structured for an audience of drug discovery scientists and structural biologists, focusing on the allosteric "Switch II Pocket" (S-IIP) mechanism that transformed K-Ras from an undruggable target into a tractable therapeutic opportunity.
Executive Summary: The Allosteric Breakthrough
For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and lack of deep, hydrophobic pockets. The small molecule 6H05 represents a pivotal moment in oncology as one of the first covalent allosteric inhibitors to successfully target the K-Ras(G12C) mutant.
Unlike competitive inhibitors that attempt to block the effector binding site (Switch I) directly, 6H05 functions via a remote allosteric lock . By covalently tethering to the mutant Cysteine 12 (C12) residue, 6H05 occupies a previously unidentified shallow pocket—the Switch II Pocket (S-IIP) . This occupancy stabilizes the GDP-bound (inactive) conformation, sterically and electrostatically preventing the conformational shift required for Raf kinase recruitment.
This guide analyzes the structural mechanics of this disruption and provides validated protocols for reproducing these effects in the lab.
Structural Mechanism of Action
The Switch II Pocket (S-IIP)
The K-Ras/Raf interaction depends on the orientation of two flexible regions: Switch I (residues 30–40) and Switch II (residues 58–72) . In the active (GTP-bound) state, these regions clamp down on the nucleotide, creating a binding surface for the Ras Binding Domain (RBD) of Raf.
6H05 disrupts this process through a three-step mechanism:
-
Covalent Tethering: 6H05 contains a reactive disulfide or electrophilic warhead that forms a covalent bond specifically with the mutant Cys12 in K-Ras(G12C).
-
Pocket Invasion: The molecule inserts itself behind Switch II, forcing the helix
and loop regions into an "open" conformation that is distinct from the active state. -
Allosteric Locking: By occupying the S-IIP, 6H05 prevents Switch II from collapsing into the ordered, GTP-bound conformation. This effectively "freezes" K-Ras in the inactive GDP state, rendering it invisible to Raf, even in the presence of upstream GEF (Guanine Nucleotide Exchange Factor) signals like SOS.
Pathway Visualization: The Allosteric Trap
The following diagram illustrates how 6H05 diverts the K-Ras cycling mechanism, preventing Raf activation.
Caption: 6H05 covalently modifies K-Ras(G12C) in the GDP state, sequestering it into an inert conformation that cannot undergo nucleotide exchange or bind Raf.
The Molecule: 6H05 Characteristics[1][2][3]
6H05 was identified via a disulfide tethering screen , a fragment-based drug discovery (FBDD) approach. It serves as a chemical probe rather than a clinical drug, laying the foundation for optimized inhibitors like Sotorasib (AMG 510).
| Property | Description |
| Chemical Class | Disulfide-containing fragment / Small Molecule |
| Target Specificity | K-Ras G12C (Requires Cysteine at position 12) |
| Binding Mode | Covalent (Reversible disulfide in screen; optimized to irreversible acrylamide in later analogs) |
| Binding Site | Switch II Pocket (S-IIP) |
| Key Effect | Reduces affinity for GTP; Blocks SOS-mediated exchange |
| Molecular Weight | ~476 Da |
Experimental Protocols: Validating Disruption
To rigorously validate the effect of 6H05 on the K-Ras/Raf interaction, one must prove target engagement and functional disruption .
Protocol A: Intact Protein Mass Spectrometry (Target Engagement)
Objective: Confirm 6H05 covalently binds to K-Ras G12C.
Reagents:
-
Recombinant K-Ras(G12C) (GDP-loaded), 1-169 truncation.
-
Compound 6H05 (10 mM DMSO stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.
Workflow:
-
Preparation: Dilute K-Ras(G12C) to 5 µM in reaction buffer.
-
Incubation: Add 6H05 to a final concentration of 50–100 µM (10-20x excess). Incubate at Room Temperature (RT) for 1–4 hours.
-
Control: Incubate K-Ras(WT) with 6H05 to assess specificity (should show no binding).
-
-
Quenching: Add formic acid to 1% final concentration to stop the reaction.
-
Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Data Interpretation: Deconvolute the spectra.
-
Success Criteria: Observation of a mass shift corresponding to the molecular weight of 6H05 (minus the leaving group if applicable, or the full disulfide adduct).
-
Calculation: % Modification = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] * 100.
-
Protocol B: Raf-RBD Pull-Down Assay (Functional Disruption)
Objective: Demonstrate that 6H05 treatment prevents active K-Ras from binding the Raf Ras-Binding Domain (RBD).
Reagents:
-
HEK293T cells transfected with K-Ras(G12C).
-
Raf-RBD conjugated agarose beads (commercially available or in-house GST-Raf-RBD).
-
Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, Protease Inhibitors.
Workflow:
-
Cell Treatment: Seed HEK293T cells expressing K-Ras(G12C). Treat with 6H05 (e.g., 10 µM, 50 µM) for 6–24 hours.
-
Note: 6H05 is less potent than optimized drugs; high concentrations may be required.
-
-
Lysis: Wash cells with ice-cold PBS. Lyse on ice for 10 min. Clarify lysate by centrifugation (14,000 x g, 10 min).
-
Pull-Down:
-
Save 50 µL lysate as "Input" (Total Ras).
-
Incubate remaining lysate (500 µg protein) with 20 µL Raf-RBD agarose beads for 1 hour at 4°C with rotation.
-
-
Wash: Wash beads 3x with Lysis Buffer.
-
Elution: Boil beads in 2x SDS-PAGE Sample Buffer.
-
Western Blot:
-
Run Input and Pull-down samples on SDS-PAGE.
-
Blot for Pan-Ras or K-Ras .[1]
-
-
Result:
-
Vehicle Control: Strong band in Pull-down lane (Active Ras).
-
6H05 Treated: Significant reduction or disappearance of the band in the Pull-down lane, indicating K-Ras is locked in the GDP state and cannot bind Raf.
-
Experimental Workflow Diagram
Caption: Dual-validation workflow: MS confirms physical binding, while Pull-Down confirms the biological consequence (disruption of Raf interaction).
Therapeutic Implications & References
The discovery of 6H05 validated the Switch II Pocket as a druggable site. By disrupting the K-Ras/Raf interaction allosterically, it bypasses the need to compete with picomolar GTP, a strategy that had failed for 30 years. This mechanism directly suppresses downstream MAPK signaling (pERK reduction), leading to G1 cell-cycle arrest in K-Ras(G12C) driven tumors.
References
-
Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[2] Nature.[2]
- Note: The seminal paper identifying 6H05 and the S-IIP.
-
Lu, S., et al. (2014). "Harnessing allostery: a novel approach to drug discovery."[2] Medicinal Research Reviews.
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.[2]
- Note: Describes the evolution from early fragments like 6H05 to clinical drugs.
-
RCSB Protein Data Bank. "Structure of K-Ras G12C-GDP in complex with 6H05." (Search PDB ID: 4LUC or related entries from Ostrem et al.).
Sources
The Advent of Covalent Inhibition of K-Ras G12C: A Technical Guide to the Foundational Compound 6H05
Abstract
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) was considered an "undruggable" target in oncology. Its high affinity for GTP and the absence of deep hydrophobic pockets presented a formidable challenge for small molecule inhibitor design. The discovery of a mutant-specific covalent inhibitor, 6H05, targeting the glycine-to-cysteine mutation at codon 12 (G12C) of K-Ras, represented a paradigm shift in the field. This technical guide provides an in-depth analysis of the covalent binding of 6H05 to K-Ras G12C, detailing the scientific rationale, experimental methodologies, and the downstream consequences of this targeted engagement. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras biology and the development of novel cancer therapeutics.
Introduction: The K-Ras G12C Challenge and the Dawn of Covalent Inhibition
The Ras family of small GTPases, including K-Ras, H-Ras, and N-Ras, are critical molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] In their active, GTP-bound state, Ras proteins recruit and activate downstream effector proteins, such as RAF kinases and phosphoinositide 3-kinases (PI3Ks), thereby initiating signaling cascades like the MAPK and PI3K/AKT pathways.[2] Mutations that lock Ras in a constitutively active state are potent drivers of tumorigenesis and are found in a significant percentage of human cancers.
The K-Ras G12C mutation, prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors, introduces a reactive cysteine residue at a critical position within the protein's P-loop.[3] This unique nucleophilic cysteine presented a novel opportunity for the design of targeted covalent inhibitors.[4] The groundbreaking discovery of small molecules that could irreversibly bind to this mutant cysteine and allosterically modulate K-Ras activity opened a new frontier in precision oncology.[5] 6H05 emerged from these early efforts as a key proof-of-concept molecule, identified through a disulfide-fragment-based screening approach known as tethering.[4]
This guide will dissect the covalent interaction of 6H05 with K-Ras G12C, providing a comprehensive overview of the underlying science and the experimental techniques employed to validate this interaction.
The K-Ras Signaling Pathway and the Impact of G12C Mutation
The activity of K-Ras is tightly regulated by a cycle of GTP binding (activation) and hydrolysis (inactivation), facilitated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).
The G12C mutation sterically hinders the interaction with GAPs, leading to a dramatic reduction in the rate of GTP hydrolysis. This results in an accumulation of the active K-Ras-GTP state, driving uncontrolled cell growth and proliferation.
Mechanism of Action: Covalent and Allosteric Inhibition by 6H05
6H05 was identified through a tethering screen, a fragment-based drug discovery method that utilizes a disulfide exchange reaction to identify small molecules that bind to a target protein, in this case, the G12C mutant of K-Ras.[4] The key to the inhibitory action of 6H05 and its successors lies in their ability to form an irreversible covalent bond with the thiol group of the mutant cysteine 12.
This covalent modification locks K-Ras G12C in an inactive, GDP-bound conformation.[5] Structural studies of similar inhibitors have revealed that they bind in a novel, allosteric pocket located beneath the switch-II region of the protein.[4] This binding event disrupts the conformations of both switch-I and switch-II, regions critical for effector protein binding.[5] By trapping K-Ras in this inactive state, covalent inhibitors prevent the exchange of GDP for GTP and block the interaction with downstream signaling partners like RAF.[5]
Experimental Characterization of 6H05-K-Ras G12C Interaction
A suite of biophysical and cellular assays is essential to characterize the binding and functional effects of covalent inhibitors like 6H05.
Confirmation of Covalent Binding by Mass Spectrometry
Intact protein mass spectrometry is a primary method to confirm the covalent modification of K-Ras G12C by an inhibitor.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Protein and Inhibitor Preparation:
-
Recombinantly express and purify K-Ras G12C (1-169 or full-length).
-
Prepare a stock solution of 6H05 in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Incubate a known concentration of K-Ras G12C (e.g., 4 µM) with an excess of 6H05 (e.g., 200 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA) for a defined period (e.g., 24 hours) at room temperature.[4]
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the quenched sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a reverse-phase column suitable for protein separation (e.g., C4).
-
Acquire mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein.
-
Compare the mass of the untreated K-Ras G12C with the inhibitor-treated protein. A mass shift corresponding to the molecular weight of 6H05 confirms covalent adduction.
-
Quantify the percentage of modified protein by comparing the peak intensities of the unmodified and modified protein species.
-
Expected Outcome: A significant mass shift in the treated sample, consistent with the addition of one molecule of 6H05, confirms covalent binding. Early studies with 6H05 demonstrated a high degree of modification.[4]
Structural Elucidation of the Binding Mode by X-ray Crystallography
X-ray crystallography provides atomic-level detail of how the inhibitor binds to the protein, revealing the specific interactions that stabilize the complex and the conformational changes induced in K-Ras.
Experimental Workflow: X-ray Crystallography
While a crystal structure for 6H05 itself is not publicly available, a co-crystal structure of a 6H05 analogue in complex with K-Ras G12C (PDB: 4LUC) has been solved, providing critical insights into the binding mode.[6]
Assessment of Cellular Potency and Selectivity
Cell-based assays are crucial for determining the biological activity of an inhibitor. These assays measure the ability of the compound to inhibit the proliferation of cancer cells harboring the K-Ras G12C mutation.
Experimental Protocol: Cell Viability Assay
-
Cell Culture:
-
Culture K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and K-Ras wild-type or other mutant cell lines as controls.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 6H05 for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or a dye-based assay like CyQUANT™ (Thermo Fisher Scientific).
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls and plot the dose-response curves.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
-
Expected Outcome: A potent inhibitor will exhibit a low IC50 value in K-Ras G12C mutant cell lines, while showing significantly less activity in wild-type or other K-Ras mutant cell lines, demonstrating selectivity.
Monitoring Downstream Signaling Inhibition
To confirm that the inhibitor is acting on its intended target and pathway, it is essential to measure the phosphorylation status of key downstream effectors of the MAPK pathway, such as ERK.
Experimental Protocol: Western Blotting for p-ERK
-
Cell Treatment and Lysis:
-
Treat K-Ras G12C mutant cells with varying concentrations of 6H05 for a defined period (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Expected Outcome: A dose-dependent decrease in the levels of p-ERK in cells treated with 6H05 would confirm the inhibition of K-Ras downstream signaling.
Quantitative Data and Comparative Analysis
While extensive quantitative data for 6H05 is not publicly available, as it was a foundational discovery tool, the following table summarizes the key parameters used to evaluate K-Ras G12C inhibitors and provides context with data from more clinically advanced molecules.
| Parameter | 6H05 | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method |
| Covalent Modification | 94 ± 1% | Near complete | Near complete | Mass Spectrometry |
| IC50 (NCI-H358 cells) | Data not available | ~10 nM | ~10-50 nM | Cell Viability Assay |
| IC50 (MIA PaCa-2 cells) | Data not available | ~10 nM | ~10-100 nM | Cell Viability Assay |
| kinact/Ki (M-1s-1) | Data not available | ~14,000 | Data not available | Kinetic Analysis |
Note: IC50 values for Sotorasib and Adagrasib are approximate and can vary depending on the specific assay conditions and cell line.
Conclusion and Future Perspectives
The discovery of 6H05 and the validation of its covalent binding to the mutant cysteine 12 of K-Ras was a landmark achievement in cancer drug discovery. It provided the crucial proof-of-concept that direct and mutant-selective inhibition of K-Ras was achievable. This pioneering work laid the foundation for the development of a new class of targeted therapies, including the FDA-approved drugs sotorasib and adagrasib, which have brought significant clinical benefit to patients with K-Ras G12C-mutant cancers.[3]
The in-depth technical understanding of the covalent binding mechanism, elucidated through the experimental approaches detailed in this guide, continues to inform the design of next-generation K-Ras inhibitors. Ongoing research focuses on overcoming acquired resistance, targeting other K-Ras mutations (e.g., G12D, G12V), and exploring combination therapies to enhance the efficacy and durability of K-Ras inhibition. The legacy of 6H05 serves as a powerful testament to the value of innovative screening approaches and a deep understanding of the molecular basis of cancer for the development of transformative medicines.
References
-
Hossain, M. A., et al. (2025). Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development. Nature Communications, 16(1). [Link]
-
Lin, H., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications, 16(1). [Link]
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551. [Link]
-
Tecan Life Sciences. (n.d.). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Tecan Life Sciences. [Link]
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. PMC. [Link]
-
National Institutes of Health. (n.d.). Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. NIH. [Link]
-
Ostrem, J., & Shokat, K. M. (2022). Targeting KRAS G12C with Covalent Inhibitors. ResearchGate. [Link]
-
Moore, A. R., et al. (2022). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. PMC. [Link]
-
Stites, E. C., et al. (2018). Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. PubMed. [Link]
-
Gentile, D. R., et al. (2024). Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors. ResearchGate. [Link]
-
InventisBio. (2023). D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity. ResearchGate. [Link]
-
ResearchGate. (2023). IC 50 values for chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. ResearchGate. [Link]
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. PubMed. [Link]
-
Stites, E. C., et al. (2017). A quantitative systems pharmacology analysis of KRAS G12C covalent inhibitors. bioRxiv. [Link]
-
National Institutes of Health. (2015). Approaches to inhibiting oncogenic K-Ras. NIH. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Navigating the Critical Choice: A Technical Guide to 6H05 TFA Salt and 6H05 Free Base in Drug Development
For researchers and drug development professionals working with novel therapeutics, the choice between a salt form and a free base is a pivotal decision with far-reaching implications for a compound's physicochemical properties, biological activity, and ultimate clinical success. This guide provides an in-depth technical exploration of the differences between the trifluoroacetate (TFA) salt and the free base form of 6H05, a selective allosteric inhibitor of the oncogenic KRAS-G12C mutant. By understanding the nuances of each form, from fundamental chemical structure to practical handling and analytical characterization, researchers can make informed decisions to accelerate their drug discovery and development programs.
The Fundamental Distinction: Chemical Structure and Physicochemical Properties
At its core, the difference between 6H05 TFA salt and 6H05 free base lies in the protonation state of the molecule. The free base is the neutral form of the 6H05 molecule, while the TFA salt is formed by the protonation of a basic functional group on the 6H05 molecule by trifluoroacetic acid. This seemingly simple chemical modification leads to significant differences in their physicochemical properties.
dot
Caption: Formation of 6H05 TFA salt from its free base.
Table 1: Comparison of Physicochemical Properties of 6H05 Free Base and TFA Salt
| Property | 6H05 Free Base | 6H05 TFA Salt | Rationale and Implications |
| Molecular Formula | C20H30ClN3O2S3 | C22H31ClF3N3O4S3 | The addition of the TFA counter-ion (C2HF3O2) increases the molecular weight. |
| Molecular Weight | 476.12 g/mol | 590.14 g/mol | Accurate molecular weight is critical for preparing solutions of known molarity and for interpreting mass spectrometry data. |
| Solubility | Generally lower in aqueous media.[1] | Generally higher in aqueous media.[1] | Salt formation introduces ionic character, which typically enhances solubility in polar solvents like water. This is a significant advantage for in vitro assays and formulation development. |
| Stability | Potentially less stable, susceptible to degradation.[1] | Generally more stable, particularly in solid form.[1] | The salt form can protect basic functional groups from oxidative or other degradative pathways, leading to a longer shelf life. |
| Hygroscopicity | Typically less hygroscopic. | Can be more hygroscopic. | The ionic nature of the salt may attract and retain water molecules from the atmosphere, which needs to be considered during storage and handling. |
| Physical Form | May be an oil or an amorphous solid. | Often a crystalline solid. | Crystalline solids are generally preferred in pharmaceutical development due to their well-defined properties and stability. |
The Impact on Biological Assays: The Hidden Variable of the TFA Counter-ion
While it is often assumed that the salt form and free base of a compound exhibit comparable biological activity at equivalent molar concentrations, the presence of the TFA counter-ion can introduce unforeseen complications in biological assays.[2]
Potential Interferences of TFA in Biological Assays:
-
Alteration of pH: Residual TFA can acidify the assay medium, potentially affecting enzyme activity, protein stability, and cell viability.
-
Direct Biological Effects: TFA itself has been reported to have biological effects, including the inhibition of cell growth at certain concentrations.[2]
-
Interference with Assay Readouts: The trifluoromethyl group of TFA can interfere with certain fluorescence-based assays.[3][4][5]
For researchers working with sensitive biological systems, particularly in cell-based assays or enzymatic kinase assays, it is crucial to either use the free base form of 6H05 or to carefully control for the potential effects of the TFA counter-ion.
dot
Caption: Potential interference pathways of TFA in biological assays.
Experimental Protocols: Conversion and Characterization
For many applications, it is necessary to convert the 6H05 TFA salt to its free base form. The following is a general protocol that can be adapted for this purpose. Subsequently, detailed analytical methods are provided for the characterization of both forms.
Conversion of 6H05 TFA Salt to Free Base
This protocol utilizes a basic ion-exchange resin to neutralize the TFA salt and isolate the free base.
Materials:
-
6H05 TFA salt
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Basic ion-exchange resin (e.g., Amberlyst® A21)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the 6H05 TFA salt in a minimal amount of methanol or a mixture of methanol and dichloromethane in a round-bottom flask.
-
Addition of Resin: Add the basic ion-exchange resin to the solution (approximately 3-5 equivalents relative to the amount of TFA salt).
-
Stirring: Stir the mixture at room temperature for 1-2 hours. The progress of the conversion can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration: Filter the mixture through a filter funnel to remove the resin. Wash the resin with a small amount of the solvent used for dissolution to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the 6H05 free base.
-
Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and integrity of both the 6H05 TFA salt and the free base. All analytical methods should be validated according to ICH Q2(R2) guidelines.[6]
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to separate it from any impurities.
Table 2: General HPLC Method Parameters for 6H05 Analysis
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Many organic molecules absorb at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
-
¹H NMR: Will show characteristic shifts for the protons in the 6H05 molecule. In the TFA salt, protons on or near the protonated basic center will show a downfield shift compared to the free base.
-
¹⁹F NMR: This is particularly useful for the TFA salt, as it will show a characteristic signal for the trifluoromethyl group of the TFA counter-ion, which will be absent in the free base.[7]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[8]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for small molecules.
-
Expected m/z values:
-
6H05 Free Base: [M+H]⁺ at approximately 477.12
-
6H05 TFA Salt: The molecular ion of the free base will be observed at [M+H]⁺ ~477.12, as the TFA salt dissociates in the ESI source. The presence of the TFA counter-ion is typically not observed in the positive ion mode.
-
dot
Sources
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Solubilization and Cell Culture Application of 6H05 Trifluoroacetate
Executive Summary
6H05 trifluoroacetate (6H05 TFA) is a potent, selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C) .[1] Unlike orthosteric inhibitors, 6H05 binds to a specific pocket near the switch-II region, covalently modifying the mutant Cysteine-12 residue. This modification locks the protein in an inactive GDP-bound state, disrupting interactions with Raf and downstream signaling.
This protocol details the precise solubilization of 6H05 TFA in Dimethyl Sulfoxide (DMSO) for biological assays. The trifluoroacetate salt form enhances stability but requires strict adherence to solvent compatibility and storage protocols to prevent hydrolysis or precipitation.
Key Physicochemical Data
| Property | Value |
| Compound Name | 6H05 Trifluoroacetate |
| Target | K-Ras(G12C) Mutant |
| Molecular Weight | 590.14 g/mol |
| Formula | C₂₂H₃₁ClF₃N₃O₄S₃ |
| Appearance | Crystalline Solid |
| Solubility (DMSO) | ~30–50 mg/mL (Max ~85 mM) |
| Solubility (PBS pH 7.2) | ~10 mg/mL (Lower stability) |
Reagent Preparation Protocol
Calculation & Molarity
For cell culture applications, a 10 mM stock solution is recommended. This concentration allows for convenient dilution (e.g., 1:1000 dilution yields 10 µM) while keeping the DMSO vehicle concentration well below toxic thresholds (<0.1%).
Formula for 10 mM Stock:
Example: To prepare 1 mL of 10 mM stock:
Dissolution Procedure
Materials:
-
6H05 TFA solid (stored at -20°C).[2]
-
Anhydrous DMSO (Cell Culture Grade, >99.9%).
-
Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.
-
Vortex mixer.
Step-by-Step:
-
Equilibration: Remove the vial of 6H05 TFA from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening. This prevents condensation of atmospheric moisture, which can degrade the compound.
-
Weighing: Weigh the required amount of 6H05 TFA (e.g., 5.9 mg) into a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Note: If particulates persist, sonicate in a water bath for 2–5 minutes at room temperature. Avoid heating above 37°C.
-
-
Sterilization (Optional but Recommended): If the DMSO was not pre-sterilized, filter the stock solution through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate filters as DMSO degrades them.
Storage and Aliquoting[5]
-
Aliquots: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
-
Container: Use light-protective amber vials or wrap tubes in aluminum foil.
-
Temperature: Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term (1 month).
Cell Culture Application
Dilution Strategy
Direct addition of 100% DMSO stock to cell culture media can cause local precipitation and cytotoxicity. Use an intermediate dilution step or rapid mixing.
Protocol for 10 µM Final Treatment:
-
Prepare Intermediate: Dilute the 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM working solution .
-
Mix: 10 µL Stock + 90 µL Media.
-
-
Final Dosing: Add the working solution to the cell culture well at a 1:100 ratio.
-
Example: Add 10 µL of 1 mM working solution to 990 µL of cell culture media.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Vehicle Control
Always include a "Vehicle Control" well treated with DMSO alone at the same final concentration (e.g., 0.1% v/v). This validates that observed effects are due to 6H05, not the solvent.
Workflow Visualization
The following diagram illustrates the preparation and application workflow.
Figure 1: Step-by-step workflow for the preparation of 6H05 TFA stock solution and cell treatment.
Mechanism of Action & Biological Context[6]
6H05 is specifically designed to target the K-Ras(G12C) mutation, which is prevalent in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma.
-
Binding Site: Allosteric pocket (Switch-II pocket).
-
Covalent Bond: Forms a covalent bond with the mutant Cys-12.
-
Effect: Stabilizes the GDP-bound (inactive) conformation, preventing Raf interaction and blocking the MAPK signaling cascade.
Figure 2: Mechanism of Action. 6H05 locks K-Ras(G12C) in an inactive state, blocking downstream proliferation signaling.
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Precipitation upon thawing | High concentration or low temp | Warm to 37°C for 5 min and vortex. If persistent, dilute the stock.[3][4] |
| Precipitation in media | "Shock" precipitation | Dilute stock into a larger volume of media slowly while vortexing. Do not add stock directly to the static well. |
| Cytotoxicity in controls | DMSO toxicity | Ensure final DMSO concentration is < 0.5%. Use a vehicle control to normalize data. |
| Loss of activity | Hydrolysis/Degradation | Use anhydrous DMSO. Avoid repeated freeze-thaw cycles.[3] Store at -80°C. |
References
-
PubChem. (n.d.).[5] 6H05 trifluoroacetate | C22H31ClF3N3O4S3.[1][5][2][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Lim, S. M., et al. (2014). Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor. (Contextual reference for K-Ras G12C covalent inhibition mechanisms).
Sources
- 1. 6H05 (TFA) | CymitQuimica [cymitquimica.com]
- 2. 6H05 (TFA) | Ras | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. 6H05 trifluoroacetate | C22H31ClF3N3O4S3 | CID 86208069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6H05 TFA salt CAS: 1469338-01-9 (free base) [aobious.com]
Application Note: Optimizing Solubility and Stability of 6H05 Trifluoroacetate for Modulation of the HLA-E/NKG2A Checkpoint Axis
Introduction & Scope
The modulation of the HLA-E/CD94-NKG2A immune checkpoint is a critical frontier in immuno-oncology. While monoclonal antibodies (e.g., monalizumab) directly block this receptor-ligand interaction, small molecule inhibitors like 6H05 trifluoroacetate offer a mechanism to modulate the upstream signaling pathways that regulate HLA-E surface expression.
6H05 is a covalent, allosteric inhibitor targeting the KRAS(G12C) mutant protein. By locking KRAS in its inactive GDP-bound state, 6H05 disrupts the downstream MAPK/ERK signaling cascade. Recent data suggests that oncogenic KRAS signaling can alter the peptide repertoire presented by HLA-E or modulate its surface density, thereby affecting NK cell recognition via the inhibitory CD94-NKG2A receptor.
This Application Note provides a rigorous protocol for solubilizing, storing, and applying 6H05 trifluoroacetate in in vitro assays. Special attention is paid to the trifluoroacetate (TFA) counterion, which can induce significant pH shifts and cytotoxicity in unbuffered media if not managed correctly.
Chemical Identity & Properties
Before initiating the protocol, verify the physicochemical properties of the compound to ensure accurate molarity calculations.
| Property | Specification |
| Compound Name | 6H05 Trifluoroacetate |
| Target | KRAS (G12C) - Covalent Allosteric Inhibitor |
| Chemical Formula | C₂₂H₃₁ClF₃N₃O₄S₃ (Salt Form) |
| Molecular Weight | ~590.1 g/mol (Note: Always check specific batch CoA for exact MW including hydration/salt ratio) |
| Solubility (DMSO) | ~30 mg/mL (50 mM) |
| Solubility (Water) | Insoluble / Poor (Risk of precipitation) |
| Appearance | White to off-white solid |
| Storage | -20°C (Solid); -80°C (Solution) |
Critical Handling: The TFA Salt Factor
Why this matters: 6H05 is supplied as a trifluoroacetate salt.[1] TFA is a strong acid.[1][2][3] When dissolved in weak buffers or unbuffered water, the free TFA can drop the pH significantly (pH < 4), causing:
-
Compound degradation (acid-catalyzed hydrolysis).
-
"Crash out" (precipitation) upon addition to neutral media.
-
False-positive cytotoxicity in cellular assays due to local acidosis rather than specific KRAS inhibition.
The Solution: This protocol utilizes a High-Concentration DMSO Stock followed by a Buffered Intermediate Dilution step to neutralize the TFA counterion before the compound contacts the cells.
Protocol: Stock Preparation & Solubilization
Reagents Required[2][4][5][6][7][8][9]
-
6H05 Trifluoroacetate (Solid)[3]
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, >99.9%)
-
Argon or Nitrogen gas (optional, for headspace purging)
-
Desiccator
Step-by-Step Procedure
-
Equilibration: Remove the vial of 6H05 from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 1 hour before opening.
-
Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic TFA salt, leading to hydrolysis.
-
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula:
-
Example: For 1 mg of 6H05 (MW 590.1):
is too small to pipette accurately. It is recommended to dissolve 5 mg or more, or dilute to a lower concentration (e.g., 5 mM) if mass is limited.
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at RT for 2 minutes.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber, polypropylene tubes.
-
Storage: Store at -80°C . Stable for 6 months. Avoid freeze-thaw cycles.[1]
Protocol: Application in In Vitro Assays
This workflow ensures the final DMSO concentration is <0.1% and the pH remains physiological (7.2–7.4).
Experimental Design
-
Cell Lines: KRAS(G12C) mutant lines (e.g., NCI-H358, MIA PaCa-2) and KRAS-WT controls.
-
Readout: Flow Cytometry (Surface HLA-E) or NK Cell Degranulation (CD107a).
Dilution Workflow (The "Intermediate Step" Method)
Goal: Treat cells at 10 µM final concentration.
-
Thaw: Thaw one aliquot of 10 mM 6H05 stock at RT.
-
Intermediate Dilution (100x):
-
Prepare a sterile 1.5 mL tube with PBS (pH 7.4) or Serum-Free Media .
-
Add 10 µL of 10 mM Stock to 990 µL of PBS.
-
Result:100 µM solution (1% DMSO).
-
Critical Step: Vortex immediately. Inspect for precipitation. The buffering capacity of PBS neutralizes the TFA.
-
-
Final Treatment (1x):
-
Add 100 µL of the Intermediate (100 µM) solution to 900 µL of cell culture media in the assay well.
-
Final Concentration:10 µM .
-
Final DMSO:0.1% (Non-toxic).
-
Visualizing the Workflow
Mechanistic Context: 6H05 and HLA-E[10][11]
Understanding why you are using 6H05 is as important as how. 6H05 does not bind HLA-E directly. Instead, it modulates the intracellular machinery that dictates HLA-E surface levels.
-
Inhibition: 6H05 covalently binds Cys12 of KRAS(G12C).
-
Signaling Arrest: This blocks the RAF-MEK-ERK pathway.
-
Immune Modulation: High ERK signaling is often associated with the suppression of antigen processing machinery (APM). Inhibiting this pathway may restore the transport of VL9 peptides (derived from HLA-A/B/C leader sequences) to HLA-E, or alter the expression of stress ligands (e.g., MICA/B) that co-regulate NK responses.
Pathway Diagram
Validation & QC
To ensure the protocol was successful and the data is reliable:
-
Solubility Check: Before adding to cells, hold the intermediate dilution (100 µM) up to a light source. It should be crystal clear. Any turbidity indicates "crashing out."
-
Positive Control (Signaling): Perform a Western Blot for p-ERK (Phospho-ERK1/2) after 2–6 hours of treatment. 6H05 should abolish p-ERK levels in G12C cell lines, confirming the drug is active and entered the cell.
-
Positive Control (Surface): Use flow cytometry with the 3D12 anti-HLA-E antibody. Compare Mean Fluorescence Intensity (MFI) between DMSO-treated and 6H05-treated cells.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551.
-
André, P., et al. (2018). Anti-NKG2A mAb Is a Checkpoint Inhibitor that Promotes Anti-tumor Immunity by Unleashing Both T and NK Cells. Cell, 175(7), 1731–1743.
-
Kamiya, T., et al. (2025). Targeting HLA-E-overexpressing cancers with a NKG2A/C switch receptor. Med, 6(2), P345-364.
-
Thermo Fisher Scientific. Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115).
Sources
preparing 10mM stock solution of 6H05 TFA
Application Note: Precision Preparation of 10 mM 6H05 TFA Stock Solution
Executive Summary
This guide provides a rigorous methodology for preparing a 10 mM stock solution of 6H05 TFA (Trifluoroacetate), a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C). While vendor data suggests high aqueous solubility for the salt form, this protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent for stock preparation. This decision is based on thermodynamic stability, prevention of hydrolytic degradation during long-term storage, and compatibility with standard cellular assay dilutions.
Compound Profile & Critical Parameters
Before uncapping the vial, verify the physicochemical properties against your Certificate of Analysis (CoA). The values below represent the standard commercial TFA salt form.
| Parameter | Specification | Notes |
| Compound Name | 6H05 TFA | K-Ras(G12C) Allosteric Inhibitor |
| CAS No. | 2061344-88-3 | |
| Formula | Includes TFA counterion | |
| Molecular Weight (MW) | 590.14 g/mol | CRITICAL: Use this MW for the salt form. |
| Target Concentration | 10 mM | Standard for in vitro screening |
| Solubility (DMSO) | Excellent solubility | |
| Solubility (Water) | Not recommended for long-term stock | |
| Storage (Solid) | -20°C (3 years) | Protect from light and moisture |
| Storage (Solution) | -80°C (6 months) | Aliquot to avoid freeze-thaw |
Pre-Formulation Logic (The "Why")
The Solvent Choice: DMSO vs. Water
Although 6H05 TFA is water-soluble (due to the ionizable trifluoroacetate group), preparing stock solutions in water is discouraged for three reasons:
-
Hydrolysis Risk: Many small molecule inhibitors are prone to slow hydrolysis in aqueous environments over weeks at -20°C.
-
pH Drift: The TFA counterion can create an acidic solution (
) in unbuffered water, potentially degrading the compound or affecting downstream assays if not heavily buffered. -
Sterility: Aqueous stocks require filtration (0.22
m), which results in compound loss. DMSO is bacteriostatic at high concentrations.
Decision: Prepare the Master Stock in anhydrous DMSO (Grade
Mass-Volume Calculation Strategy
To ensure a precise 10 mM concentration, we must account for the specific form of the compound.
-
Scenario A (Standard): You purchased a pre-weighed vial (e.g., 5 mg or 10 mg).
-
Action: Do not weigh the powder. Static electricity can cause significant loss. Instead, add the calculated volume of solvent directly to the vendor vial.
-
-
Scenario B (Bulk): You have a large bulk container.
-
Action: Weigh the solid into a tared, amber glass vial using an analytical balance.
-
Detailed Protocol: Preparation of 10 mM Stock
Materials Required
-
6H05 TFA Solid (stored at -20°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, PCR-grade).
-
Vortex mixer.
-
Pipettes (P1000, P200) and sterile tips.
-
Amber microcentrifuge tubes (1.5 mL) for aliquoting.
Step 1: Equilibration
Remove the 6H05 TFA vial from the freezer. Allow it to warm to room temperature (approx. 15-30 mins) before opening.
-
Mechanism: Opening a cold vial condenses atmospheric moisture onto the hygroscopic TFA salt, altering the net weight and potentially hydrolyzing the compound.
Step 2: Calculation (Self-Validating)
Use the formula:
- = Volume of DMSO to add (L)
- = Mass of 6H05 TFA (g)
- = Target Concentration (mol/L)
- = Molecular Weight (590.14 g/mol )[1][2][3][4]
Quick Reference Table for 10 mM Preparation:
| Mass in Vial (mg) | Mass (g) | Calculation ( | Volume DMSO to Add ( |
| 1 mg | 0.001 | 169.5 | |
| 5 mg | 0.005 | 847.3 | |
| 10 mg | 0.010 | 1694.5 |
Step 3: Solubilization
-
Set the pipette to the calculated volume (e.g., 847
L for 5 mg). -
Add the DMSO directly to the center of the vial.
-
Cap tightly.
-
Vortex vigorously for 30-60 seconds.
-
Optional: If particles persist (rare for TFA salts in DMSO), sonicate in a water bath for 2 minutes at room temperature.
-
Visual QC: Invert the vial. The solution should be crystal clear and colorless (or slightly off-white/yellow depending on batch). If cloudy, vortex again.
Step 4: Aliquoting & Storage
-
Label amber tubes as "6H05 TFA 10mM [Date]".
-
Aliquot into single-use volumes (e.g., 50
L or 100 L) to prevent freeze-thaw cycles. -
Storage:
-
-80°C: Recommended for long-term stability (>1 month).
-
-20°C: Acceptable for short-term use (<1 month).[2]
-
Mechanistic Context & Visualization
Understanding the pathway ensures you design the correct downstream experiments. 6H05 binds to the Switch II pocket of K-Ras(G12C), locking it in the inactive GDP-bound state.
Figure 1: Mechanism of Action. 6H05 targets the Switch II pocket of the K-Ras(G12C) mutant, preventing the exchange of GDP for GTP and halting downstream proliferation signaling.
Troubleshooting & FAQ
Q: My solution turned yellow. Is it degraded?
-
A: Slight yellowing is common for sulfur-containing compounds and amines in DMSO over time. However, if it turns dark orange or brown, oxidation has occurred. Discard.
Q: Can I dilute directly into cell culture media?
-
A: Yes. A 10 mM stock allows for a 1:1000 dilution to achieve a 10
M working concentration, yielding 0.1% DMSO. This is generally non-toxic to most cell lines. Always run a "DMSO-only" vehicle control.
Q: Why use the Salt MW (590.14) and not the Free Base MW?
-
A: Unless you performed a specific extraction, the solid in your vial is the salt. Using the Free Base MW (~476) for calculation would result in a solution that is significantly under-concentrated (approx. 8 mM instead of 10 mM).
References
Sources
Application Note: Mechanistic Interrogation of KRAS(G12C) in NCI-H358 Cells Using the Covalent Inhibitor 6H05
Executive Summary & Scientific Rationale
This guide details the protocol for utilizing 6H05 , a first-generation covalent inhibitor of the KRAS G12C mutant, in NCI-H358 lung cancer cells.
NCI-H358 is a critical model in the KRAS landscape because it is homozygous for the KRAS p.G12C mutation. Unlike heterozygous lines (e.g., NCI-H23), H358 relies almost exclusively on the mutant allele for MAPK signaling, making it highly sensitive to G12C-specific inhibition.
6H05 functions by binding covalently to Cysteine 12 in the Switch-II Pocket (S-IIP) of KRAS. Crucially, it binds only to the GDP-bound (inactive) state. This mechanism—trapping KRAS in its inactive conformation—requires the intrinsic GTPase activity of KRAS to cycle the protein back to GDP before the drug can bind. Therefore, this protocol emphasizes not just "treatment," but the temporal dynamics required to observe target engagement (pERK inhibition) versus phenotypic efficacy (viability).
Mechanism of Action
The following diagram illustrates the "kinetic trap" mechanism utilized by 6H05. Unlike ATP-competitive kinase inhibitors, 6H05 relies on the nucleotide cycling of KRAS.
Caption: 6H05 covalently traps KRAS G12C in the inactive GDP state, preventing nucleotide exchange and downstream signaling.
Reagent Preparation & Handling
Compound: 6H05 (often supplied as TFA salt for stability).[1] Target: KRAS p.G12C (Cysteine 12).[2][3] Solubility: DMSO (up to 50 mM).
Stock Solution Protocol
-
Calculate: Determine the mass required for a 10 mM stock concentration.
-
Note: Check the molecular weight on the specific batch (free base vs. salt forms differ).
-
-
Dissolve: Add high-grade anhydrous DMSO. Vortex for 30 seconds.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (stable for 6 months). -20°C is acceptable for <1 month.
Critical Quality Control:
-
Visual Inspection: Ensure no precipitate is visible after thawing.
-
DMSO Tolerance: NCI-H358 cells are sensitive to DMSO >0.5%. Ensure the final assay concentration is ≤0.1%.
Experimental Protocols
Protocol A: Target Engagement Assay (Western Blot)
Objective: Verify 6H05 inhibition of MAPK signaling (pERK).
Experimental Design:
-
Seeding Density: 1.0 x 10^6 cells / 6-well plate.
-
Treatment Duration: 4 hours (Optimal for observing immediate signaling shut-down).
-
Dose Range: 0 (DMSO), 1, 5, 10, 50 µM.
Step-by-Step:
-
Seed Cells: Plate H358 cells in RPMI-1640 + 10% FBS. Allow 24h attachment.
-
Preparation: Prepare 1000x stocks of 6H05 in DMSO. Dilute 1:1000 into fresh warm media.
-
Treatment: Aspirate old media. Add drug-containing media.[3][5][10] Incubate at 37°C for 4 hours .
-
Expert Tip: Do not wash cells prior to lysis to preserve weak signaling interactions.
-
-
Lysis: Place plate on ice. Aspirate media. Immediately add ice-cold RIPA buffer + Protease/Phosphatase Inhibitors.
-
Analysis: Perform Western Blot.
-
Primary Targets: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Control: Vinculin or Beta-Actin.
-
Expected Result: Dose-dependent reduction in pERK bands, with >50% inhibition typically observed at 10-50 µM for 6H05 (less potent than clinical-grade sotorasib).
-
Protocol B: Phenotypic Viability Assay (72h)
Objective: Assess the anti-proliferative IC50 of 6H05.
Experimental Design:
-
Format: 96-well plate (opaque walls for luminescence).
-
Seeding Density: 3,000 cells/well.
-
Readout: ATP-based luminescence (e.g., CellTiter-Glo).
Step-by-Step:
-
Seed Cells: Dispense 3,000 H358 cells in 90 µL media per well. Incubate 24h.
-
Serial Dilution: Prepare a 3-fold serial dilution of 6H05 in a separate "master plate" using media.
-
Top concentration: 100 µM.
-
Range: 9 points + DMSO control.
-
-
Addition: Add 10 µL of 10x drug solution to the 90 µL cells.
-
Incubation: 72 hours at 37°C.
-
Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.
Data Analysis & Expected Results
The following table summarizes the expected benchmarks for NCI-H358 treated with 6H05 compared to the clinical standard (Sotorasib/AMG 510) to provide context for your results.
| Parameter | 6H05 (Tool Compound) | AMG 510 (Clinical Reference) | Interpretation |
| pERK IC50 (4h) | ~5 - 20 µM | < 0.1 µM | 6H05 is a less potent binder; requires higher doses for full target occupancy. |
| Viability IC50 (72h) | ~10 - 50 µM | ~0.05 µM | High micromolar toxicity in H358 indicates on-target effect; lack of efficacy suggests resistance. |
| Max Inhibition | ~80-90% | >95% | 6H05 may not fully suppress signaling due to faster off-rates or lower affinity. |
| Selectivity | High (G12C only) | High (G12C only) | Neither should affect KRAS-WT lines (e.g., A549) significantly below 50 µM. |
Troubleshooting & Critical Parameters
The "Serum Effect"
KRAS G12C inhibitors often show reduced potency in high serum (10% FBS) due to protein binding or high growth factor drive.
-
Recommendation: If pERK inhibition is unclear at 10 µM, repeat the 4-hour treatment in 1% FBS or serum-free media. This isolates the KRAS-dependency from upstream receptor tyrosine kinase (RTK) noise.
Assay Timing (The Kinetic Lag)
Because 6H05 binds only the GDP-state, inhibition is not instantaneous.
-
Do not assay pERK at < 1 hour. The cell needs time to cycle KRAS-GTP to KRAS-GDP for the drug to bind.
-
Do assay at 4 hours for maximal effect.
Reference Control
Always run a KRAS-WT or KRAS-G12V (e.g., A549 or H441) control line alongside H358. 6H05 should have no effect on these lines at concentrations <50 µM. If toxicity is observed in non-G12C lines, it indicates off-target toxicity (likely cysteine reactivity on other proteins).
References
-
Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. (Foundational paper describing the S-IIP covalent binding mode and 6H05 analogues).
-
Patricelli, M. P., et al. (2016). "Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State." Cancer Discovery, 6(3), 316-329. (Context for covalent inhibitor kinetics in H358).
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Comparison benchmark for G12C inhibition).
-
MedChemExpress. "6H05 Product Information." (Chemical structure and basic solubility data).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. cytion.com [cytion.com]
- 5. kyinno.com [kyinno.com]
- 6. Erasca discovers new KRAS inhibitors for cancer | BioWorld [bioworld.com]
- 7. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: Optimization of K-Ras(G12C) Inhibition Assays Using 6H05
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes historical data from the foundational Ostrem et al. (2013) study with modern best practices for covalent inhibitor characterization.
Executive Summary & Scientific Context
6H05 is a landmark small molecule in the history of K-Ras therapeutics. Discovered by the Shokat lab (Ostrem et al., Nature 2013), it was one of the first compounds to successfully target the Switch-II Pocket (S-IIP) of K-Ras(G12C) via a covalent disulfide bridge to Cysteine 12.
Unlike modern clinical inhibitors (e.g., Sotorasib/AMG-510, Adagrasib/MRTX849) which are optimized for nanomolar cellular potency, 6H05 is primarily a "tethering" fragment and biophysical probe . It is best utilized as a positive control for covalent modification in mass spectrometry assays or structural biology studies, rather than a potency standard in cellular proliferation assays.
Mechanism of Action
6H05 functions as an allosteric suicide inhibitor :
-
Recognition: It binds reversibly to the Switch-II Pocket (S-IIP) present only in the GDP-bound (inactive) state of K-Ras.
-
Reaction: The compound forms a covalent disulfide bond with the mutant Cys12 residue.
-
Consequence: This locks K-Ras in the GDP-bound conformation, sterically occluding the loading of GTP and preventing interaction with effectors like Raf.
DOT Diagram: Mechanism of Action
Figure 1: 6H05 traps K-Ras(G12C) in the inactive GDP-bound state by covalently modifying Cys12, preventing nucleotide exchange and downstream signaling.[1]
Recommended Concentrations & Assay Parameters
The optimal concentration of 6H05 is highly dependent on the assay type. Because it is a fragment-like molecule with moderate affinity, concentrations are significantly higher than those used for optimized clinical drugs.
Table 1: Concentration Guidelines by Assay Type
| Assay Platform | Recommended Conc. | Purpose | Key Readout |
| Intact Protein Mass Spec | 100 µM | Primary Use: Assess covalent occupancy % | % Modification of K-Ras Mass |
| X-Ray Crystallography | 1 - 5 mM | Structural elucidation (Soaking) | Electron Density at S-IIP |
| Biochemical Exchange | 50 - 200 µM | Measure inhibition of SOS-mediated exchange | Fluorescence (MANT-GDP) |
| Cellular Viability | Not Recommended | Low potency in cells; use AMG-510 instead | N/A |
Critical Technical Note on Solubility
6H05 is typically supplied as a TFA salt .
-
MW (Free Base): ~476.12 g/mol
-
MW (TFA Salt): ~590.14 g/mol [2]
-
Stock Prep: Dissolve in DMSO to 50 mM or 100 mM .
-
Stability: The disulfide moiety is reactive. Avoid reducing agents (DTT, β-ME) in the storage buffer or assay buffer before the reaction step, as they will reduce the compound and prevent binding or scramble the disulfide.
Detailed Protocol: Intact Protein Mass Spectrometry Assay
This is the "Gold Standard" assay for 6H05. It directly measures the formation of the covalent adduct.
A. Reagents & Buffer Composition[3][4]
-
Protein: Recombinant K-Ras(G12C) (residues 1-169), GDP-loaded. Concentration: 4 µM .
-
Compound: 6H05 (10 mM DMSO Stock).[3]
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.[4]
-
CRITICAL:NO DTT or TCEP . Reducing agents will destroy the disulfide pharmacophore of 6H05.
-
B. Experimental Workflow
-
Preparation: Dilute K-Ras(G12C) protein to 4 µM in Reaction Buffer.
-
Dosing: Add 6H05 to a final concentration of 100 µM (25-fold molar excess).
-
Control: Add DMSO vehicle to a separate sample.
-
-
Incubation: Incubate at Room Temperature for 60 - 120 minutes .
-
Quenching (Optional but recommended): If not analyzing immediately, add Formic Acid to 0.1% final to stop the reaction and denature the protein for LC/MS.
-
Analysis: Inject 5-10 µL onto a C4 Reverse Phase column coupled to a TOF or Orbitrap Mass Spectrometer.
C. Data Analysis & Interpretation
-
Calculate Deconvoluted Mass:
-
K-Ras(G12C) GDP (Control): Expected Mass ~19,500 Da (varies by construct).
-
K-Ras(G12C) + 6H05 (Adduct): Expected Mass = [Control Mass] + [MW of 6H05 fragment] - [2 Da (H2 loss)].
-
-
Quantification:
-
Success Criteria: At 100 µM, 6H05 should yield >90% modification of K-Ras(G12C) after 2 hours.
DOT Diagram: Mass Spec Workflow
Figure 2: Step-by-step workflow for validating 6H05 binding via Intact Protein Mass Spectrometry.
Troubleshooting & Expert Tips
The "Reducing Agent" Trap
-
Problem: 0% modification observed despite using fresh compound.
-
Cause: Presence of DTT, TCEP, or Mercaptoethanol in the protein storage buffer.
-
Solution: Perform a buffer exchange (Zeba Spin Column or Dialysis) into the Non-Reducing Reaction Buffer before adding 6H05.
Selectivity Verification
To prove the specific nature of 6H05, run a parallel control using K-Ras Wild Type (WT) or K-Ras G12D .
-
K-Ras(WT): <5% modification (Non-specific background).
-
Note: 6H05 relies strictly on the nucleophilicity of the mutant Cysteine 12.
Why not use it for IC50 curves in cells?
While 6H05 was the first to show engagement, its cellular potency is poor (often >50-100 µM required for effect). Modern inhibitors like AMG-510 (Sotorasib) or MRTX849 (Adagrasib) have optimized "warheads" (acrylamides) and scaffolds that allow for nanomolar potency.
-
Recommendation: Use 6H05 solely as a biophysical tool compound to study the S-IIP binding mode or as a reference for disulfide-based screening libraries.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[6][7] Nature, 503(7477), 548–551.[6]
-
Source:
-
-
Lim, S. M., Westover, K. D., Felsher, D. W., & Gray, N. S. (2014). Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor.
-
Source:
-
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608.
-
Source:
-
-
Canon, J., et al. (2019).[8] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes & Protocols for the Characterization of K-Ras(G12C) Activity Using the Specific Inhibitor 6H05 TFA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the use of 6H05 TFA, a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C). We will delve into the molecular basis of its inhibitory action and provide detailed, field-proven protocols for its application in both biochemical and cell-based assays. The objective is to equip researchers with the necessary knowledge to accurately characterize the inhibitory effects of 6H05 TFA and similar compounds on K-Ras(G12C) activity, a critical target in cancer drug discovery.
Introduction: The Challenge of Targeting Oncogenic Ras
The Ras superfamily of small GTPases functions as a critical set of molecular switches, regulating a multitude of cellular processes including cell growth, differentiation, and motility.[1] These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP to activate the GTPase, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity to inactivate it.[2][3]
Mutations in Ras genes are among the most common drivers of human cancers. The K-Ras isoform, in particular, is frequently mutated, with the G12C substitution (glycine to cysteine at codon 12) being a prevalent oncogenic driver. This mutation impairs the GTP hydrolysis capability of K-Ras, locking it in a constitutively active state and leading to uncontrolled downstream signaling through pathways like RAF-MEK-ERK, promoting cell proliferation and survival.[4][5] For decades, Ras proteins were considered "undruggable" due to their high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[6]
The discovery of a novel allosteric pocket on the K-Ras(G12C) mutant has revolutionized the field, enabling the development of specific inhibitors. 6H05 TFA is one such pioneering molecule.
The Chemical Probe: 6H05 TFA
2.1. Mechanism of Action
Contrary to a broad-spectrum GTPase inhibitor, 6H05 TFA is a highly selective, allosteric inhibitor of the K-Ras(G12C) mutant.[7][8][9][10] It covalently binds to the mutant cysteine-12 residue, which is located in a region known as the Switch-II pocket. This binding event allosterically modifies the conformation of K-Ras, which has two major consequences:
-
Impaired Effector Interaction: The conformational change induced by 6H05 binding disrupts the interaction between K-Ras(G12C) and its downstream effector proteins, such as RAF kinase.[7]
-
Control of Nucleotide Affinity: The inhibitor allosterically controls the affinity of K-Ras for GTP, preventing the protein from maintaining its active signaling state.[7]
It is crucial to note that 6H05 does not affect wild-type K-Ras, demonstrating its high specificity for the oncogenic mutant.[7]
2.2. Chemical and Physical Properties
The following table summarizes the key properties of 6H05 TFA. It is essential to handle and store the compound appropriately to ensure its stability and activity.
| Property | Value | Source |
| Full Name | 6H05 Trifluoroacetate | [10] |
| Target | K-Ras(G12C) | [7][8][9] |
| CAS Number | 2061344-88-3 | [7] |
| Molecular Formula | C22H31ClF3N3O4S3 | [7][11] |
| Molecular Weight | 590.14 g/mol | [7][12] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: ≥ 51 mg/mL (86.42 mM); H2O: ≥ 100 mg/mL (169.45 mM) | [7][10] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [7][10] |
Note: For cell-based assays, it is critical to determine the final DMSO concentration in the media and include a vehicle control (DMSO alone) at the same concentration, as DMSO can have independent effects on cell physiology.
K-Ras(G12C) Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical Ras signaling pathway and the specific point of intervention for 6H05 TFA.
Caption: K-Ras(G12C) signaling pathway and the inhibitory action of 6H05 TFA.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Biochemical GTP Hydrolysis Assay (Colorimetric)
This assay measures the intrinsic and GAP-stimulated GTPase activity by quantifying the amount of inorganic phosphate (Pi) released. It is a direct method to determine the IC50 of an inhibitor.
Rationale: By measuring the rate of GTP hydrolysis, we can directly assess the enzymatic function of K-Ras(G12C) and how it is affected by 6H05 TFA. The inclusion of a GAP protein demonstrates the impaired regulation of the mutant protein.
Materials:
-
Recombinant human K-Ras(G12C) protein
-
GTPase-activating protein (e.g., NF1-333)
-
6H05 TFA (in DMSO)
-
GTPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
GTP solution (purified, Pi-free)
-
Phosphate detection reagent (e.g., PiColorLock™ Gold or Malachite Green-based)
-
Phosphate standard solution
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of 6H05 TFA in DMSO. Then, dilute into the GTPase Assay Buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Prepare a "No Inhibitor" control with 1% DMSO in assay buffer.
-
Prepare a "No Enzyme" control containing only buffer and GTP.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of K-Ras(G12C) protein (at 2X final concentration) to wells containing 25 µL of the 6H05 TFA dilutions or controls.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the protein.
-
-
Initiate Reaction:
-
Initiate the GTPase reaction by adding 50 µL of GTP solution (at 2X final concentration) to each well. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The optimal time should be determined in a preliminary experiment to ensure the reaction is in the linear range.[3]
-
-
Detection:
-
Stop the reaction and detect the released Pi by adding 50 µL of the phosphate detection reagent.
-
After the color develops (typically 2-30 minutes, depending on the reagent), measure the absorbance at the recommended wavelength (e.g., ~620-650 nm).
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard.
-
Convert the absorbance readings to the amount of Pi produced.
-
Plot the percentage of inhibition against the log concentration of 6H05 TFA.
-
Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.[13]
-
Protocol 2: Cell-Based K-Ras(G12C) Activation Assay (G-LISA®)
This ELISA-based assay quantifies the amount of active, GTP-bound K-Ras(G12C) from cell lysates, providing a direct measure of target engagement in a cellular context.
Rationale: While biochemical assays are crucial, cell-based assays confirm that the inhibitor can penetrate the cell membrane and engage its target in the complex cellular environment. The G-LISA format offers higher throughput than traditional pull-down assays.[14]
Materials:
-
K-Ras(G12C) mutant human cell line (e.g., NCI-H358, SW1573)
-
Complete cell culture medium
-
6H05 TFA (in DMSO)
-
G-LISA® Activation Assay Kit (specific for Ras)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Microplate spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate or 10 cm dish and grow to ~80% confluency.[14]
-
Starve the cells in serum-free or low-serum medium for 16-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of 6H05 TFA (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the plate by adding ice-cold lysis buffer provided in the G-LISA® kit.[14]
-
Harvest the lysate using a cell scraper and transfer to a pre-chilled microfuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
G-LISA® Assay:
-
Follow the manufacturer's protocol. Briefly:
-
Equalize the protein concentration of all samples with lysis buffer.
-
Add the lysates to the wells of the Ras-GTP affinity plate.
-
Incubate on an orbital shaker at 4°C for 30 minutes.[15]
-
Wash the wells, then add the anti-Ras antibody.
-
Incubate, wash again, and then add the secondary HRP-conjugated antibody.
-
Incubate, wash, and add the HRP substrate.
-
-
-
Detection and Analysis:
-
Measure the colorimetric signal (absorbance at 490 nm).[14]
-
The signal is proportional to the amount of active K-Ras(G12C).
-
Plot the absorbance or percentage of active K-Ras (relative to vehicle control) against the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow and Data Interpretation
The workflow below outlines the logical progression from biochemical characterization to cellular validation.
Caption: Logical workflow for characterizing the K-Ras(G12C) inhibitor 6H05 TFA.
Interpreting Your Results:
-
High-Quality Data: A successful experiment will show a clear dose-dependent inhibition of K-Ras(G12C) activity. The IC50 value from the biochemical assay provides a measure of the compound's potency against the isolated protein.
-
Cellular Efficacy: The cellular IC50 is expected to be higher than the biochemical IC50 due to factors like cell permeability and stability. A significant reduction in active K-Ras(G12C) in the G-LISA assay confirms that the compound is cell-permeable and engages its target.
-
Downstream Effects: A corresponding decrease in the phosphorylation of downstream effectors like ERK (p-ERK) in a western blot analysis would provide strong evidence that the engagement of K-Ras(G12C) by 6H05 TFA leads to the intended functional blockade of the signaling pathway.
-
Troubleshooting: If no inhibition is observed, verify the activity of the recombinant protein, the integrity of the 6H05 TFA compound (proper storage and handling), and the accuracy of all reagent concentrations. In cell-based assays, consider increasing incubation times or inhibitor concentrations.
Conclusion
6H05 TFA is a specific and valuable chemical probe for studying the biology of oncogenic K-Ras(G12C). Its allosteric mechanism of action represents a landmark achievement in targeting Ras. By employing robust and well-controlled biochemical and cell-based assays as detailed in these notes, researchers can accurately determine its potency and cellular efficacy. This framework not only validates the activity of 6H05 TFA but also provides a reliable platform for the screening and characterization of new generations of K-Ras(G12C) inhibitors, paving the way for novel cancer therapeutics.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551. [Link]
-
FM-Sciences. (n.d.). 6H05 (TFA). Retrieved from [Link]
-
Vega, F. M., & Ridley, A. J. (2008). Rho GTPases in cancer. Journal of Cell Science, 121(Pt 1), 21–28. [Link]
-
Zhang, Y., et al. (2022). Insight into the Interactions Between GhXI-K and Rab GTPases in Cotton Fiber. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Busin, G., et al. (2018). Colorimetric RhoB GTPase Activity Assay. Bio-protocol, 8(18), e3027. [Link]
-
Innova Biosciences. (n.d.). GTPase assay kit. Retrieved from [Link]
-
PubChem. (n.d.). 6H05 trifluoroacetate. Retrieved from [Link]
-
Cytoskeleton, Inc. (2014). G-LISA® Protocol - Performing GTPase G-LISA® Activation Assays. YouTube. Retrieved from [Link]
Sources
- 1. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6H05 (TFA) | fm-sciences.org [fm-sciences.org]
- 9. 6H05 (TFA) | CymitQuimica [cymitquimica.com]
- 10. 6H05 (TFA) | Ras | TargetMol [targetmol.com]
- 11. 6H05 trifluoroacetate | C22H31ClF3N3O4S3 | CID 86208069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6H05 TFA salt CAS: 1469338-01-9 (free base) [aobious.com]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Note: 6H05 Trifluoroacetate Cell Viability Assay
This application note details the protocol for assessing cell viability using 6H05 trifluoroacetate , a pioneer small molecule inhibitor targeting the K-Ras(G12C) mutant oncoprotein.
Introduction & Mechanism of Action
6H05 (often supplied as the trifluoroacetate salt) is a landmark "tool compound" identified by Ostrem et al. (2013). It was one of the first molecules to prove that the K-Ras(G12C) mutant protein—long considered "undruggable"—could be targeted by small molecules.
-
Mechanism: 6H05 binds to a unique allosteric pocket (the Switch-II Pocket or S-IIP) present only when K-Ras is in its inactive (GDP-bound) state.
-
Mode of Binding: Unlike clinical drugs (e.g., Sotorasib) that use acrylamide "warheads" to form irreversible carbon bonds, 6H05 utilizes a disulfide-tethering mechanism . It forms a covalent disulfide bond with the mutant Cysteine-12 residue.
-
Biological Consequence: This binding locks K-Ras in the inactive GDP-state, preventing the conformational shift required to bind effectors like Raf, thereby silencing downstream proliferation signals (MAPK/ERK pathway).
Expert Insight: Because 6H05 relies on a disulfide exchange reaction, its cellular potency is generally lower (high micromolar range) compared to optimized carbon-based inhibitors. Furthermore, its stability is sensitive to the intracellular reducing environment (glutathione), making the incubation time and assay conditions critical for reproducible data.
Experimental Design & Critical Variables
| Variable | Recommendation | Rationale |
| Incubation Time | 72 Hours | K-Ras inhibition is primarily cytostatic (slows growth) rather than cytotoxic (kills immediately). A 72h window allows sufficient cell doubling for the growth inhibition to be statistically distinct from controls. |
| Cell Models | Positive: NCI-H358, MIA PaCa-2Negative: A549, HCT116 | NCI-H358/MIA PaCa-2 harbor the G12C mutation and depend on it for growth. A549 (G12S) and HCT116 (G13D) serve as specificity controls to rule out off-target toxicity. |
| Concentration | 1 µM – 100 µM | As a first-generation fragment hit, 6H05 is less potent than modern inhibitors. An IC50 in the 10–50 µM range is typical. |
| Buffer/Media | No exogenous reducing agents | Avoid adding DTT or high levels of |
Detailed Protocol: 72-Hour Viability Assay
Materials Required:
-
Compound: 6H05 Trifluoroacetate (Store at -20°C or -80°C; protect from moisture).
-
Solvent: Anhydrous DMSO.
-
Assay Kit: CellTiter-Glo® (Promega) or CCK-8 (Dojindo).
-
Plate: 96-well white-walled (for luminescence) or clear (for colorimetric) tissue culture plates.
Step 1: Compound Preparation [1]
-
Dissolve 6H05 TFA in DMSO to a stock concentration of 10 mM or 50 mM .
-
Note: The TFA salt adds molecular weight. Ensure calculations are based on the MW of the salt form (approx. 590.14 g/mol ) if that is what was weighed.
-
Prepare serial dilutions (e.g., 1:3) in DMSO first, then dilute into media to keep final DMSO concentration constant (typically <0.5%).
Step 2: Cell Seeding (Day 0)
-
Harvest cells (log-phase growth).
-
Seed cells in 90 µL of complete media per well.
-
NCI-H358: 3,000 cells/well.
-
MIA PaCa-2: 2,000 cells/well.
-
A549: 1,500 cells/well (fast grower).
-
-
Incubate overnight at 37°C, 5% CO₂ to allow attachment.
Step 3: Treatment (Day 1)
-
Add 10 µL of 10X concentrated compound in media to each well.
-
Include Vehicle Control wells (DMSO only) and Blank wells (Media only, no cells).
-
Crucial: Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
Step 4: Incubation (Day 1 – Day 4)
-
Incubate the plate for 72 hours at 37°C.
-
Do not change media during this time to maintain steady-state exposure, unless the compound is known to degrade rapidly (in which case, refresh daily, though 6H05 is typically a single-dose assay).
Step 5: Readout (Day 4)
-
For CellTiter-Glo: Equilibrate plate and reagent to room temperature (30 min). Add 100 µL reagent to each well. Shake for 2 mins. Incubate 10 mins. Read Luminescence.
-
For CCK-8/MTT: Add reagent (10 µL per 100 µL). Incubate 1–4 hours. Read Absorbance (450 nm).
Visualization of Mechanism & Workflow
Figure 1: Mechanism of Action – Disulfide Locking of K-Ras(G12C) 6H05 exploits the mutant Cysteine-12 to lock the protein in an inactive state.
Caption: 6H05 selectively binds the GDP-bound state of K-Ras(G12C) via disulfide tethering to Cys12, preventing nucleotide exchange and blocking downstream oncogenic signaling.
Figure 2: 72-Hour Viability Assay Workflow
Caption: Optimized workflow for 6H05 TFA viability assays ensuring sufficient time for antiproliferative effects to manifest.
Troubleshooting & Optimization
-
Issue: Low Potency / No Effect.
-
Cause: 6H05 is a fragment hit, not a clinical drug. It may require concentrations up to 100 µM to see effects.
-
Solution: Ensure you are using a G12C-dependent line (H358). If using HCT116 (G13D), 6H05 should have no effect (this is a specificity control).
-
-
Issue: High Background Toxicity.
-
Cause: TFA salts can be toxic at high concentrations.
-
Solution: Ensure the vehicle control contains the same amount of DMSO. If possible, buffer the media with HEPES to counteract potential acidification from high concentrations of the TFA salt form.
-
-
Issue: Variability.
-
Cause: Intracellular glutathione can reduce the disulfide bond, reversing the inhibition.
-
Solution: Adhere strictly to the 72h timeline. Do not extend beyond 96h without refreshing, as the compound may be metabolized or reduced.
-
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[2][3] Nature, 503(7477), 548–551.[2] [3]
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604–608.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6H05 Trifluoroacetate Solubility Optimization
Product Focus: 6H05 (K-Ras(G12C) Allosteric Inhibitor) Chemical Form: Trifluoroacetate Salt Document ID: TS-6H05-SOL-V2.1
Product Intelligence & Physicochemical Profile[1][2][3]
Before attempting solubilization, it is critical to understand that 6H05 Trifluoroacetate is a salt form of a hydrophobic small molecule. The trifluoroacetate (TFA) counter-ion provides stability in solid form but introduces acidity upon dissolution.
Key Solubility Metrics
| Solvent System | Solubility Limit (Max) | Recommended Working Conc. | Notes |
| DMSO | ~30 mg/mL | 10–25 mg/mL | Preferred Stock Solvent. Stable at -20°C. |
| DMF | ~30 mg/mL | 10–25 mg/mL | Alternative organic stock solvent. |
| Ethanol | ~25 mg/mL | 5–10 mg/mL | Lower stability than DMSO. |
| PBS (pH 7.2) | ~10 mg/mL* | < 1 mg/mL | Highly dependent on mixing technique. Direct dissolution often fails. |
| Water | Variable | Not Recommended | TFA dissociation drops pH, potentially causing precipitation. |
Critical Insight: While literature cites PBS solubility up to 10 mg/mL, this is a thermodynamic limit. Kinetically, adding solid 6H05 directly to PBS often results in a "gummy" precipitate that is difficult to re-dissolve.
Master Protocol: The "Solvent-Shift" Method
Objective: To prepare a stable aqueous working solution without precipitation. Mechanism: This protocol utilizes an organic "carrier" (DMSO) to solvate the hydrophobic core of 6H05 before introducing the aqueous phase, preventing the formation of hydrophobic aggregates.
Step 1: Preparation of High-Concentration Stock
-
Weigh the desired amount of 6H05 Trifluoroacetate.
-
Add 100% Anhydrous DMSO to achieve a concentration of 10 mg/mL to 30 mg/mL .
-
Why? DMSO disrupts intermolecular hydrophobic interactions more effectively than water.
-
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Ensure the solution is completely clear. If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.
Step 2: Aqueous Dilution (The "Dropwise" Technique)
-
Calculate the volume of stock required for your assay.
-
Place your aqueous buffer (e.g., PBS, Culture Media) on a magnetic stirrer or vortex mixer set to medium speed .
-
Crucial Step: Slowly add the DMSO stock solution dropwise into the moving buffer.
-
Caution: Do not add buffer to the stock. This causes a rapid polarity shift that precipitates the compound.
-
-
Limit the final DMSO concentration to <0.1% (or up to 1% depending on assay tolerance) to avoid solvent toxicity.
Troubleshooting Guide (Symptom-Based)
Issue A: "I see a white precipitate immediately upon adding the stock to PBS."
-
Diagnosis: "Solvent Shock." The local concentration of 6H05 exceeded its solubility limit at the point of contact before dispersing.
-
Corrective Action:
-
Increase Vortex Speed: Ensure the buffer is moving rapidly during addition.
-
Warm the Buffer: Pre-warm PBS to 30–37°C. Kinetic solubility improves with temperature.
-
Intermediate Dilution: Dilute your 30 mg/mL stock to 1 mg/mL in DMSO first, then dilute into buffer.
-
Issue B: "The solution became acidic/yellowish after dissolving in water."
-
Diagnosis: TFA Dissociation. The trifluoroacetate counter-ion dissociates in unbuffered water, creating trifluoroacetic acid.
-
Corrective Action:
-
Avoid Unbuffered Water: Always use a buffered system (PBS, TBS, HEPES) with sufficient capacity (at least 10–50 mM).
-
pH Adjustment: If you must use water, monitor pH and adjust carefully with dilute NaOH (0.1 N) to pH 7.0–7.4. Warning: Rapid pH shifts can induce precipitation.
-
Issue C: "My compound crashed out after freezing the aqueous solution."
-
Diagnosis: "Freeze-Concentration Effect." As water freezes, solutes are excluded from the ice lattice, concentrating them into pockets where they precipitate.
-
Corrective Action:
-
Never freeze aqueous dilutions. Prepare fresh from DMSO stock for every experiment.
-
Store only the DMSO stock at -20°C or -80°C.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solubilizing 6H05, ensuring you avoid common pitfalls like "The Crash."
Figure 1: Decision tree for optimal solubilization of 6H05 Trifluoroacetate, highlighting the critical DMSO stock step.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO for the stock solution? A: Yes, 6H05 is soluble in ethanol up to ~25 mg/mL [1]. However, ethanol evaporates more readily than DMSO, which can lead to concentration changes in your stock over time. DMSO is preferred for long-term storage.
Q: Is the TFA salt toxic to my cells? A: At high concentrations, TFA can be cytotoxic. However, in a typical assay, the compound is diluted 1:1000 or more. The final concentration of TFA is negligible. If your cells are ultra-sensitive, consider a buffer exchange using a dialysis button or desalting column, though this risks losing hydrophobic compound to the column matrix.
Q: Why does the Cayman Chemical datasheet say it is soluble in PBS at 10 mg/mL, but I can't get it to dissolve? A: Solubility values in datasheets often refer to equilibrium solubility (maximum capacity under ideal conditions), not kinetic solubility (how fast it dissolves). Direct addition of hydrophobic solids to water is energetically unfavorable. The "Solvent-Shift" method (Protocol section 2) overcomes this energy barrier [2].
References
-
PubChem. (n.d.).[1] Compound Summary for CID 86208069: 6H05 trifluoroacetate.[1] National Library of Medicine. Retrieved from [Link]
Sources
6H05 precipitation issues in cell culture media
Technical Support Center: Troubleshooting 6H05 Precipitation in Cell Culture
Topic: 6H05 (K-Ras G12C Inhibitor) Solubility & Handling Ticket ID: #SOL-6H05-G12C Status: Open Guide Assigned Specialist: Senior Application Scientist, Cell Biology Division
Introduction: Understanding the Reagent
What is 6H05? 6H05 is a covalent, allosteric small-molecule inhibitor specifically designed to target the K-Ras G12C mutant. Unlike traditional Ras inhibitors, it binds to a unique pocket (the Switch-II pocket) beneath the effector binding region, locking the protein in an inactive GDP-bound state.
The Core Issue: 6H05 is highly hydrophobic. While it dissolves readily in organic solvents like DMSO (Dimethyl sulfoxide), it has poor aqueous solubility. When researchers dilute the concentrated DMSO stock directly into cell culture media (an aqueous environment), the compound often "crashes out," forming visible precipitates or micro-crystals. This compromises the actual concentration delivered to cells, leading to erratic IC50 data and non-reproducible experiments.
Part 1: The Science of Solubility (Expertise & Logic)
To solve the precipitation, you must understand the thermodynamics occurring in your tube.
-
The Solvent Shock: 6H05 is stable in DMSO because DMSO is a polar aprotic solvent that interacts well with the hydrophobic structure of the inhibitor. When you pipette a bolus of DMSO stock into water-based media, the DMSO rapidly diffuses away into the water. The inhibitor molecules are suddenly left "naked" in a hostile aqueous environment before they can disperse. They aggregate instantly to minimize water contact, forming crystals.
-
The Role of Serum (FBS): Fetal Bovine Serum (FBS) contains albumin, which naturally acts as a carrier for hydrophobic molecules. However, if the precipitation happens before the inhibitor encounters the albumin (i.e., during the initial mixing), the albumin cannot redissolve the crystals. The mixing order is critical.
-
Temperature Sensitivity: Cold media (
) lowers the kinetic energy of the system, reducing the solubility limit further and encouraging nucleation.
Part 2: Troubleshooting Guide (FAQs)
Q1: I see a white precipitate immediately after adding 6H05 to my media. Can I just vortex it back into solution? A: No. Once 6H05 precipitates into crystalline form, vortexing rarely redissolves it effectively in aqueous media. You have likely created a suspension, not a solution. If you treat cells with this, they will be bombarded by high-concentration micro-crystals rather than a defined molar concentration. Corrective Action: Discard the aliquot. Restart using the Step-Wise Dilution Protocol (see Part 3).
Q2: Can I filter-sterilize the media after adding the inhibitor to remove the crystals? A: Absolutely not. If you see precipitate and filter the media (e.g., 0.22 µm), you are physically removing the drug. Your filtrate will contain a significantly lower concentration of 6H05 than calculated, leading to false-negative results (i.e., the drug will appear ineffective).
Q3: What is the maximum concentration I can use? A: In pure aqueous buffer (PBS), solubility is very low. In media supplemented with 10% FBS, you can typically achieve higher concentrations (often up to 50-100 µM), provided the final DMSO concentration remains <0.5% to avoid solvent toxicity. Recommendation: Perform a "Cloud Point" test without cells first to determine the limit for your specific media formulation.
Q4: Does the temperature of the media matter?
A: Yes. Always pre-warm your media to 37°C before adding the inhibitor. Cold media drastically reduces the solubility product (
Part 3: Protocols & Methodologies
Protocol A: The "Sub-Surface" Mixing Method (Recommended)
Use this for standard treatments to prevent local high-concentration pockets.
-
Prepare Media: Aliquot the required volume of cell culture media (supplemented with FBS) and pre-warm to 37°C.
-
Vortex Stock: Ensure your 6H05 DMSO stock (e.g., 10 mM) is fully dissolved and at room temperature.
-
Pipetting Technique:
-
Immerse the pipette tip containing the 6H05 stock below the surface of the media.
-
Expel the stock rapidly while simultaneously swirling the tube.
-
Do not drop the stock onto the surface of the liquid; this creates a film that precipitates easily.
-
-
Immediate Mixing: Cap and invert the tube 3-4 times immediately.
Protocol B: The Serial Intermediate Dilution
Use this if you need high concentrations or are experiencing persistent precipitation.
| Step | Solvent/Buffer | Volume | Add Reagent | Final Conc. | State |
| 1 | 100% DMSO | 100 µL | 6H05 Powder | 10 mM | Stock Solution |
| 2 | Media (No FBS) | 990 µL | 10 µL of Step 1 | 100 µM | Intermediate (Use immediately) |
| 3 | Media (+10% FBS) | 9.0 mL | 1.0 mL of Step 2 | 10 µM | Working Solution |
Note: Step 2 creates a 100 µM solution with 1% DMSO. This may be cloudy.[1] However, when diluted 1:10 into the final vessel (Step 3), the rapid dispersion into FBS-rich media often stabilizes the compound better than a direct 1:1000 spike.
Part 4: Visualization (Logic Flow)
The following diagram illustrates the decision logic for handling 6H05 to ensure solubility.
Caption: Workflow for solubilizing 6H05. Green paths indicate optimal handling; red nodes indicate critical checkpoints.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551.[2][3] [Link]
-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. [Link]
Sources
Technical Support Hub: 6H05 TFA Stability & Handling Guide
Product: 6H05 TFA (K-Ras(G12C) Inhibitor) Chemical Formula: C₂₂H₃₁ClF₃N₃O₄S₃ Molecular Weight: 590.14 g/mol Primary Application: Selective allosteric inhibition of oncogenic mutant K-Ras(G12C).[1][2][3][4]
Part 1: Executive Summary (Stability Matrix)
The following data represents the authoritative stability profile for 6H05 TFA based on physicochemical properties and standard small-molecule inhibitor protocols.
| State | Storage Temperature | Stability Duration | Critical Condition |
| Solid Powder | -20°C | 3 Years | Desiccated, protected from light. |
| Stock Solution (DMSO) | -80°C | 6 Months | Sealed, minimal headspace.[2] |
| Stock Solution (DMSO) | -20°C | 1 Month | Susceptible to moisture ingress.[2] |
| Aqueous Working Sol. | +4°C / RT | < 24 Hours | Prepare fresh immediately before use. |
Critical Alert: 6H05 TFA is a Trifluoroacetate salt .[3][5] While this salt form enhances solubility during purification, it renders the compound sensitive to pH shifts in unbuffered aqueous solutions and increases hygroscopicity (tendency to absorb water from air).
Part 2: Deep Dive – The Science of Stability
Why -80°C for Stock Solutions?
Storing 6H05 TFA stock solutions at -80°C is not merely a precaution; it is a thermodynamic necessity to arrest chemical degradation.
-
Glass Transition: Pure DMSO has a freezing point of 18.5°C. However, DMSO absorbs water rapidly from the atmosphere. At -20°C, "wet" DMSO may exist in a semi-frozen, slush-like state where chemical reactions (hydrolysis) can still occur slowly. At -80°C, the solvent matrix is completely vitrified, halting molecular mobility.
-
TFA Salt Dissociation: In solution, the trifluoroacetic acid (TFA) counterion can dissociate. Over time, and with temperature fluctuations, this can lead to local acidification. At -80°C, this ionic mobility is effectively stopped.
The Moisture Threat (Hygroscopicity)
The primary failure mode for 6H05 TFA stocks is precipitation upon thawing . This is rarely due to the compound degrading, but rather the solvent (DMSO) absorbing atmospheric water. 6H05 is hydrophobic; as the water content of your DMSO stock rises (due to repeated opening of the vial), the compound's solubility drops, leading to "crashing out."
Part 3: Troubleshooting Guide
Issue 1: Precipitation Observed After Thawing
Symptom: You thaw your -80°C stock aliquot, and the solution appears cloudy or has visible particulates.
-
Root Cause:
-
Hygroscopic Shock: The DMSO absorbed moisture from the air during previous handling.
-
Cold Shock: The solution was not equilibrated to Room Temperature (RT) before opening.
-
-
Corrective Action:
-
Do NOT filter immediately (you will lose the drug).
-
Vortex vigorously for 30 seconds.
-
Place in a 37°C water bath for 5–10 minutes.
-
Sonicate (ultrasonic bath) for 5 minutes.
-
If clear, proceed. If still cloudy, the effective concentration is unknown; discard.
-
Issue 2: Inconsistent IC50 / Loss of Potency
Symptom: The inhibitor works in one assay but fails in the next replicate.
-
Root Cause: Freeze-Thaw Cycles . Repeated freezing and thawing creates micro-gradients of concentration (cryoconcentration) and introduces moisture.
-
Corrective Action:
-
Adopt the Single-Use Aliquot System (see SOP below). Never refreeze a working aliquot more than once.
-
Issue 3: Cell Toxicity in Control Wells
Symptom: Cells treated with the vehicle control (DMSO + Drug) show unexpected death, unrelated to K-Ras inhibition.
-
Root Cause: Acidification . The TFA counterion is acidic.[6] If your stock is highly concentrated (e.g., 50 mM) and you dilute it into a weak buffer, the pH may drop.
-
Corrective Action:
-
Ensure your assay buffer (media) has sufficient buffering capacity (e.g., HEPES or high-concentration bicarbonate).
-
Neutralize: For high-concentration in vivo work, you may need to perform a salt exchange or add a stoichiometric amount of base (NaOH) to neutralize the TFA, though this is risky for stability.
-
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Reconstitution & Storage Workflow
Objective: To create a stable stock solution that remains viable for 6 months at -80°C.
Figure 1: Optimal workflow for reconstituting 6H05 TFA to minimize moisture ingress and degradation.
SOP 2: In Vivo Formulation Preparation
Objective: To prepare an aqueous vehicle for animal injection from DMSO stock.
-
Thaw the -80°C aliquot of 6H05 TFA (in DMSO) completely at RT.
-
Prepare Solvent Vehicle: Common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Add Drug: Add the calculated volume of DMSO stock to the PEG/Tween mixture first. Vortex.
-
Add Aqueous: Add the Saline last. Adding water directly to the DMSO stock often causes precipitation.
-
pH Check: Verify pH is near 7.0–7.4. If acidic (due to TFA), adjust carefully with dilute NaOH.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store the stock solution at -20°C instead of -80°C? A: Yes, but only for short-term use (approx. 1 month). At -20°C, DMSO is not fully vitrified, allowing slow hydrolysis and moisture accumulation. For long-term banking, -80°C is mandatory.
Q: My DMSO stock turned yellow. Is it degraded? A: Slight color changes can occur due to oxidation of trace impurities or the TFA salt interaction. However, if the solution was clear and is now cloudy or dark amber, degradation is likely. Verify purity via HPLC-MS if possible.
Q: Can I dissolve 6H05 TFA directly in water or PBS? A: Not recommended for stock solutions. While the TFA salt improves solubility, 6H05 is inherently hydrophobic. It may dissolve initially but is prone to precipitation over time in pure aqueous buffers. Always dissolve in DMSO first, then dilute into the aqueous buffer.
Q: How do I calculate the concentration considering the TFA salt? A: This is a critical calculation.
-
Free Base Weight: ~476.12 g/mol (Estimate based on removing TFA group MW ~114).
-
Correction Factor: If your protocol requires a specific molarity of the active drug (free base), you must account for the extra weight of the salt.
-
Calculation: Mass needed = (Desired Molarity × Volume × 590.14).
-
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1] Nature, 503(7477), 548-551.[1] (Foundational paper for K-Ras G12C inhibitors).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6H05 (TFA) | Ras | TargetMol [targetmol.com]
- 4. 6H05 (TFA) | Celgene Patient Support [celgenepatientsupport.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6H05 TFA salt CAS: 1469338-01-9 (free base) [aobious.com]
troubleshooting variable IC50 results with 6H05
Technical Support Center: Troubleshooting Variable IC50 Results with 6H05
Audience: Drug Discovery Researchers & Enzymologists Subject: 6H05 (Allosteric SHP2 Inhibitor) Document Type: Technical Guide & FAQ[1]
Introduction: The Allosteric Challenge
Welcome to the Technical Support Center. You are likely here because your IC50 data for 6H05 , a potent allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), is inconsistent.
Unlike competitive inhibitors that bind the active site (PTP domain), 6H05 functions by binding to an allosteric "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains. It acts as a molecular glue, stabilizing the enzyme in its auto-inhibited (closed) conformation.[1]
The Core Conflict: Your assay contains two opposing forces:
-
The Activator (Bis-tyrosyl peptide): Pulls the enzyme open (Active).
-
The Inhibitor (6H05): Pulls the enzyme closed (Inactive).[1]
Most variability stems from failing to balance these opposing thermodynamic equilibria.[1] This guide addresses the specific causality behind these shifts.
Part 1: Troubleshooting FAQs (Root Cause Analysis)
Q1: Why does my IC50 shift by >10-fold when I change the activating peptide concentration?
Diagnosis: Thermodynamic Coupling. This is the most common artifact with 6H05. Because 6H05 binds preferentially to the closed form, and the peptide binds to the open form, they are mutually antagonistic.
-
High Peptide Concentration: Shifts the population to the "Open" state. 6H05 has to work harder (requires higher concentration) to force the population back to "Closed."[1] Result: Artificially high IC50 (Right shift).
-
Low Peptide Concentration: The enzyme is barely open. 6H05 binds easily.[1] Result: Low IC50 (Left shift).[1]
The Fix:
You must titrate your activating peptide (e.g., IRS-1 bis-phosphopeptide) to determine its
-
Standard Protocol: Run 6H05 IC50 assays at a peptide concentration equal to its
(usually 0.5 µM – 2 µM, depending on the specific peptide sequence).[1] This ensures the enzyme is activated enough to measure a signal, but not so saturated that the inhibitor cannot compete.
Q2: My replicates are tight, but the potency is consistently lower (weaker) than literature values.
Diagnosis: Insufficient Pre-incubation (Kinetic Lag). Allosteric transitions are slower than simple active-site binding.[1] 6H05 requires time to induce or stabilize the conformational change required for inhibition. If you add Enzyme, Peptide, Substrate, and Inhibitor all at once, the enzyme begins catalyzing substrate before 6H05 has fully bound.[1]
The Fix: Implement a "Pre-incubation" step.
-
Mix Enzyme + 6H05 .
-
Incubate for 30–60 minutes at room temperature.
-
Then add the Activating Peptide and Substrate to start the reaction.
Q3: I see no inhibition at all, even at high 6H05 concentrations.
Diagnosis: Incorrect Enzyme Construct. 6H05 binds to the interface of the N-SH2, C-SH2, and PTP domains.
-
Full-Length SHP2: Contains the allosteric pocket. (Correct)
-
Catalytic Domain (PTP only): Lacks the SH2 domains; the allosteric pocket does not exist. 6H05 has no binding site on this construct.[1]
The Fix: Verify your protein construct. You must use Full-Length (FL) SHP2 (residues 1–593 or similar) for 6H05 assays.[1]
Part 2: Visualizing the Mechanism
The following diagram illustrates the competing equilibria that cause IC50 variability. 6H05 fights the peptide for control of the enzyme's shape.
Caption: Figure 1: Competing Equilibria. 6H05 (Red path) stabilizes the inactive state.[1] The Activating Peptide (Green path) stabilizes the active state. Increasing peptide concentration pulls the equilibrium to the right, mechanically antagonizing 6H05.
Part 3: Standardized Protocol for 6H05 IC50
To minimize variability, adhere to this self-validating protocol.
Reagents:
-
Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT (Freshly added).
-
Enzyme: Full-Length SHP2 (0.5 nM final).
-
Activator: IRS-1 bis-phosphopeptide (Sequence: H2N-LN(pY)IDLDLV(pY)LNC-CONH2).[1]
-
Substrate: DiFMUP (Fluorogenic).
Workflow:
| Step | Action | Critical Note |
| 1 | Prepare 2x Enzyme Mix | Dilute FL-SHP2 in assay buffer to 1 nM (2x final conc). |
| 2 | Compound Addition | Add 6H05 (serial dilution in DMSO) to the plate. |
| 3 | Pre-Incubation | Add 2x Enzyme Mix to the compound. Incubate 60 min @ RT. |
| 4 | Prepare Substrate Mix | Mix DiFMUP (200 µM) + Activator Peptide (at |
| 5 | Start Reaction | Add Substrate Mix to the plate. |
| 6 | Read Kinetic | Monitor fluorescence (Ex340/Em450) for 30 mins. |
Part 4: Data Interpretation & Quality Control
Use this table to audit your results if they look suspicious.
| Observation | Probable Cause | Verification Step |
| Hill Slope > 2.0 | Aggregation or non-specific inhibition.[1] | Add 0.01% Triton X-100 or increase Tween-20.[1] Check compound solubility. |
| IC50 shifts right | Peptide concentration too high. | Re-run peptide titration; use |
| High Background | Oxidized Enzyme (C459 is sensitive).[1] | Ensure DTT/TCEP is fresh (<4 hours).[1] |
| Flat Line (No Activity) | Enzyme "locked" or dead.[1] | Run a "High Peptide" control (5 µM) to force activation.[1] |
References
-
Chen, Y. et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]
- Foundational paper describing the "tunnel" allosteric mechanism and the requirement for full-length protein.
-
Garcia Fortanet, J. et al. (2016).[1] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry. [Link][1]
- Details the chemical structure-activity relationships and kinetic assays for SHP2 allosteric inhibitors.
-
Bagdanoff, J. T. et al. (2019).[1] Inhibition of SHP2 with the allosteric inhibitor SHP099.[2][3] Methods in Enzymology. [Link]
- Provides specific protocols for assaying allosteric SHP2 inhibitors, emphasizing peptide coupling effects.
Sources
verifying purity of 6H05 trifluoroacetate via HPLC
Technical Support Center: Verifying Purity of 6H05 Trifluoroacetate via HPLC
Status: Operational Subject: K-Ras(G12C) Inhibitor (6H05) – Analytical Quality Control Ticket ID: TECH-6H05-TFA-001[1]
Executive Summary & Molecule Profile
What is 6H05? 6H05 is a potent, selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C) .[2][3][4] It covalently modifies the mutant cysteine-12 residue, locking the protein in an inactive GDP-bound state.[1]
Why the "Trifluoroacetate" (TFA) Salt? 6H05 is a hydrophobic small molecule containing basic nitrogen centers.[1] Manufacturers supply it as a TFA salt (C₂₂H₃₁ClF₃N₃O₄S₃) to enhance stability and solubility.[1] However, the presence of the trifluoroacetate counter-ion introduces specific challenges in HPLC analysis, particularly regarding baseline stability and peak shape.
Critical Advisory: Do not confuse the TFA counter-ion peak (often eluting near the void volume) with hydrophilic impurities.[1] Misinterpretation of the TFA signal is the #1 cause of false "low purity" reports for this compound.
Standard Operating Procedure (SOP): HPLC Purity Analysis
This protocol is the "Gold Standard" for verifying 6H05 purity.[1] It uses an acidic mobile phase to maintain the protonation state of the molecule, ensuring sharp peak shape.
Experimental Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm or 5 µm, 4.6 x 100 mm | Provides adequate hydrophobic retention for the non-polar 6H05 scaffold.[1] |
| Mobile Phase A | Water + 0.1% (v/v) TFA | Maintains low pH (~2.[1]0) to suppress silanol ionization and ion-pair with the basic amines.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA | ACN is preferred over Methanol for lower backpressure and better UV transparency at low wavelengths.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV @ 254 nm (Primary), 214 nm (Secondary) | 254 nm detects the aromatic chlorophenyl ring with less interference from TFA absorption than 214 nm. |
| Column Temp | 30°C or 40°C | Slightly elevated temperature improves mass transfer and peak symmetry.[1] |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects (especially if dissolved in DMSO).[1] |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Injection |
| 2.0 | 5% | Isocratic hold to elute polar impurities/salts |
| 15.0 | 95% | Linear gradient to elute 6H05 |
| 18.0 | 95% | Wash column (remove highly hydrophobic contaminants) |
| 18.1 | 5% | Return to initial conditions |
| 23.0 | 5% | Re-equilibration (Critical for reproducibility) |
Troubleshooting & FAQs
This section addresses specific tickets logged by researchers working with 6H05 TFA.
Q1: I see a large, broad negative peak or a "ghost" peak at 1–2 minutes. Is my sample contaminated?
Diagnosis: Likely TFA System Peaks , not sample contamination. Technical Explanation: TFA absorbs UV light at 214 nm (and slightly at 254 nm).[1] If the concentration of TFA in your sample solvent differs from the mobile phase, or if the "System Peak" (vacancy peak) elutes, you will see baseline disturbances near the void volume. The Fix:
-
Verify Wavelength: Switch to 254 nm . The aromatic rings in 6H05 absorb strongly here, while TFA absorption is negligible.
-
Blank Injection: Inject the pure solvent (e.g., DMSO or Water/ACN mix) used to dissolve 6H05. If the peak appears in the blank, it is a system artifact, not a sample impurity.
Q2: The 6H05 peak is splitting or tailing significantly.
Diagnosis: pH Mismatch or Solvent Strength Effect . Technical Explanation: 6H05 contains basic nitrogens.[1] If the mobile phase pH is near the pKa of these amines, the molecule splits between protonated and deprotonated states. Alternatively, dissolving the sample in 100% DMSO (a strong solvent) can cause "breakthrough" where the sample travels faster than the mobile phase initially. The Fix:
-
Ensure Acidification: Verify you added 0.1% TFA to both Mobile Phase A and B.[1]
-
Dilution: Dissolve the stock (DMSO) into Mobile Phase A (Water/TFA) immediately before injection. A ratio of 1:4 (DMSO:Buffer) usually fixes peak shape.[1]
Q3: My baseline is drifting upwards constantly during the gradient.
Diagnosis: TFA Absorbance Imbalance . Technical Explanation: TFA absorbs more UV light in Acetonitrile (Phase B)[1] than in Water (Phase A).[1][5][6] As the gradient increases %B, the baseline rises.[6] The Fix:
-
Balance the Absorbance: Use 0.085% TFA in Acetonitrile (Phase B) and 0.1% TFA in Water (Phase A). The slightly lower concentration in the organic phase compensates for the higher molar absorptivity, flattening the baseline.
Q4: How do I calculate the purity? Do I include the TFA peak?
Diagnosis: Integration Error . Technical Explanation: The TFA counter-ion is not an "impurity" in the sense of a synthesis byproduct; it is part of the salt form. However, HPLC UV detectors do not stoichiometricly detect the TFA ion (it is usually transparent at 254nm or elutes in the void). The Fix:
-
Exclude Void Volume: Do not integrate peaks eluting before 2.5 minutes (unless specific polar impurities are suspected and verified).
-
Calculation: Use Area % Normalization .
[1] -
Note: This gives chromatographic purity.[1] To determine the net peptide/compound content (accounting for the weight of the TFA salt and water), you would need Quantitative NMR (qNMR) or Elemental Analysis.
Visualization: Logic & Workflow
Diagram 1: HPLC Method Validation Workflow
A logical flow to ensure the method is fit-for-purpose before running valuable samples.
Caption: Step-by-step workflow for optimizing the HPLC method for 6H05, focusing on resolving peak shape issues common with TFA salts.
Diagram 2: Troubleshooting "Ghost Peaks"
A decision tree to identify if a peak is a real impurity or a TFA artifact.
Caption: Decision matrix for distinguishing between system artifacts (TFA pulses) and genuine sample impurities.
References & Authoritative Sources
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][4] Nature, 503(7477), 548–551.[4] Retrieved from [Link][1]
-
Dolan, J. W. (2014).[1] Baseline Drift Problems in Gradient Elution. LCGC North America.[1] Retrieved from [Link]
Sources
- 1. 6H05 trifluoroacetate | C22H31ClF3N3O4S3 | CID 86208069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6H05 trifluoroacetate|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpbs.com [ijpbs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
optimizing time points for 6H05 K-Ras signaling inhibition
To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: 6H05 K-Ras(G12C) Inhibition Kinetics
Technical Support Center: 6H05 K-Ras(G12C) Inhibition
Welcome to the technical support hub for the 6H05 small molecule inhibitor . This guide addresses the specific kinetic challenges of using 6H05, the foundational covalent inhibitor targeting the K-Ras(G12C) Switch II pocket.
Unlike ATP-competitive kinase inhibitors that work almost instantly, 6H05 functions via a GDP-trapping mechanism . This creates a unique temporal profile that must be accounted for in your experimental design.
Part 1: The Mechanism & Its Impact on Timing
Q: Why don't I see immediate inhibition of pERK with 6H05?
A: 6H05 is a state-dependent covalent inhibitor. It cannot bind to the active, GTP-bound form of K-Ras. It must wait for K-Ras to hydrolyze GTP to GDP (the inactive state) before it can bind the Switch II pocket and form the covalent bond with Cysteine 12.
-
The Consequence: Your inhibition kinetics are governed by the intrinsic GTPase activity of K-Ras. You are observing a "trapping" rate, not just a binding rate.
-
The Lag: Expect a physiological lag time (1–2 hours) for the cellular pool of K-Ras(G12C) to cycle through the GDP state and become permanently modified.
Visualizing the "GDP Trap" Mechanism
The following diagram illustrates why time points must be extended compared to standard inhibitors.
Caption: 6H05 relies on the hydrolysis of GTP to GDP to access the Switch II pocket. It accumulates over time, permanently removing K-Ras from the signaling pool.
Part 2: Optimized Time Points (Protocol Optimization)
Q: What are the critical time points for collecting lysates?
A: For 6H05 (and derivatives like ARS-853 or AMG 510), a single time point is insufficient due to the "Rebound Effect" caused by the relief of negative feedback loops.
| Experimental Phase | Recommended Time | Biological Event | Key Readout (Western Blot) |
| Baseline | 0 h | Untreated Control | Total K-Ras, pERK1/2 (Thr202/Tyr204) |
| Target Engagement | 2 – 4 h | Maximal GDP-Trapping. The "Sweet Spot" for suppression. | Lowest pERK levels , pAKT (Ser473) |
| Feedback Rebound | 6 – 24 h | Loss of DUSP/Sprouty feedback may cause RTK reactivation. | pERK recovery (Rebound), pEGFR, pMEK |
| Phenotypic Effect | 24 – 48 h | Downstream apoptosis and anti-proliferation. | Cleaved Caspase-3, Cell Viability (CTG) |
Critical Note on 6H05 Potency: 6H05 is a tool compound (fragment), not a clinical drug. It has a lower affinity than optimized inhibitors like Sotorasib.
-
Recommended Concentration: 10 µM – 50 µM (Cell line dependent).
-
Serum Conditions: High serum (10% FBS) can bind the compound. Consider reducing serum to 2-5% during the 4-hour incubation window if potency is low.
Part 3: Troubleshooting & FAQs
Q: I see pERK inhibition at 2 hours, but it returns to baseline by 24 hours. Did the drug degrade? A: Not necessarily. This is likely Adaptive Resistance (Feedback Reactivation).
-
Mechanism: K-Ras inhibition suppresses ERK.[1] ERK normally phosphorylates EGFR/HER2 to dampen their activity. When you shut off ERK, you release this brake. The receptors hyper-activate and drive signaling through N-Ras or H-Ras (which 6H05 does not inhibit).
-
Solution: To prove this is feedback and not drug degradation, treat with 6H05 + an EGFR inhibitor (e.g., Gefitinib) . If the combination sustains suppression at 24h, your 6H05 is working correctly; the biology is just fighting back.
Q: My Western Blot shows a "smear" or double band for K-Ras. Is this an artifact? A: No, this is the Mobility Shift , and it is the gold standard for validating covalent binding.
-
Explanation: The covalent attachment of 6H05 adds molecular weight and alters the charge/shape of the protein. On high-resolution SDS-PAGE (or urea gels), the modified K-Ras runs slightly slower (higher) than unmodified K-Ras.
-
Action: Use this shift to calculate Target Occupancy (% TO) :
Q: Can I use 6H05 on K-Ras(G12D) or G12V cells? A: No.
-
Specificity: 6H05 relies on the Cysteine at position 12 to form a covalent bond.[2][3] G12D (Aspartic Acid) and G12V (Valine) lack the nucleophilic thiol group required for the reaction. 6H05 is strictly a G12C-specific inhibitor. Using it on other mutants will yield no specific inhibition (or only off-target toxicity at very high doses).
Part 4: Experimental Workflow (Step-by-Step)
Objective: Assess 6H05 Target Engagement and Downstream Suppression.
-
Seeding: Seed K-Ras(G12C) dependent cells (e.g., NCI-H358 or MIA PaCa-2 ) at 70% confluency.
-
Preparation: Dissolve 6H05 in DMSO. Prepare a 1000x stock to keep final DMSO < 0.1%.
-
Treatment Course:
-
T=0: Harvest untreated control.
-
T=1h: Add 6H05 (e.g., 50 µM).
-
T=2h, 4h, 6h, 24h: Harvest lysates.
-
-
Lysis Buffer: Use RIPA buffer supplemented with 10 mM N-ethylmaleimide (NEM) .
-
Why NEM? NEM rapidly alkylates any free Cysteines in the lysate, preventing 6H05 from reacting post-lysis (artificial binding) and preventing disulfide scrambling.
-
-
Detection:
-
Primary Antibody: Anti-K-Ras (Clone 6H05 or D3H7). Note: Clone 6H05 is an antibody, Compound 6H05 is the drug. Ensure you are using the antibody to detect the drug-treated lysate.
-
Readout: Look for the mobility shift (upper band) and pERK reduction.
-
Caption: Standard workflow for validating 6H05 efficacy. The inclusion of NEM in the lysis buffer is critical for data integrity.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4] Nature, 503(7477), 548–551. Link
- Foundational paper describing the discovery of 6H05 and the Switch II pocket.
-
Lito, P., et al. (2016). Relief of profound feedback inhibition of mitogenic signaling by RAF inhibitors attenuates their activity in BRAFV600E melanomas. Cell, 164(5), 897-910. (Context for feedback loops in MAPK pathway). Link
-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316–329. Link
- Describes the kinetics of ARS-853, a derivative of 6H05, and the importance of the GDP-st
Sources
Technical Support Hub: Handling 6H05 Trifluoroacetate Salt
Subject: Overcoming Hygroscopicity and Stability Challenges in K-Ras(G12C) Inhibitor Protocols
Executive Summary: The 6H05 Challenge
Compound Identity: 6H05 (CAS: 1469338-01-9 for free base) is a potent, allosteric inhibitor of the oncogenic mutant K-Ras(G12C).[1][2] It functions by modifying the mutant cysteine residue (Cys12), locking the protein in an inactive GDP-bound state.
The Technical Bottleneck: 6H05 is most commonly supplied as a Trifluoroacetate (TFA) salt .[3] While this salt form improves initial solubility, it introduces a critical handling variable: Hygroscopicity . The TFA counterion is notorious for absorbing atmospheric moisture, leading to:
-
Deliquescence: The crystalline powder turns into a sticky oil or "gum" upon exposure to air.
-
Concentration Errors: Absorbed water adds undefined mass, causing researchers to overestimate the amount of active compound, leading to under-dosing in assays.
-
Hydrolytic Risks: Prolonged exposure to moisture can threaten the stability of the compound’s disulfide linkage and amide bonds.
This guide provides a self-validating workflow to handle 6H05 TFA salt, ensuring the integrity of your K-Ras signaling data.
Core Handling Protocols
Protocol A: The "Warm-Up" (Prevention of Deliquescence)
The #1 cause of "sticky" 6H05 is opening a cold vial in a humid room.
-
Arrival & Storage: Upon receipt, store the solid immediately at -20°C in a desiccator.
-
Equilibration (Critical Step): Before opening the vial, remove it from the freezer and let it sit at room temperature (20–25°C) for at least 60 minutes .
-
Why? Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic salt. This water dissolves the salt surface, creating a "goo" that is difficult to weigh and prone to degradation.
-
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe to ensure no external condensation drips inside when opened.
Protocol B: Precision Weighing (The Stock Solution Strategy)
Never attempt to weigh <5 mg of hygroscopic powder directly onto a weigh boat. The error rate can exceed 20% due to rapid water uptake.
Method: Gravimetric Solubilization (Weighing by Difference)
| Step | Action | Technical Rationale |
| 1 | Tare a glass vial containing the solvent (DMSO) on the balance. | Avoids transferring the sticky solid to a weigh boat where recovery is poor. |
| 2 | Do not weigh the solid. Instead, add the entire contents of the supplier's vial to the solvent vial? NO. Better approach below. | Correction: Suppliers often overfill. You must know the mass.[4] |
| 2 (Refined) | Place the entire supplier vial (cap removed) on the balance. Tare (Zero) the balance. | We will measure the mass removed from the vial. |
| 3 | Quickly transfer the desired amount of powder into your preparation vial using a spatula. | Speed minimizes moisture uptake. |
| 4 | Place the source vial back on the balance. Record the negative mass (e.g., -5.2 mg). | This is the exact mass transferred, regardless of water uptake during the transfer. |
| 5 | Immediately dissolve the transferred solid in anhydrous DMSO . | DMSO prevents hydrolysis and "locks" the compound in solution. |
Protocol C: Solubilization & Storage
Recommended Solvent: Dimethyl Sulfoxide (DMSO) Solubility: ≥ 29 mg/mL (approx. 50 mM)
-
Stock Preparation: Prepare a high-concentration stock (e.g., 10 mM or 50 mM) in anhydrous DMSO.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 20–50 µL) in light-resistant tubes.
-
Storage: Store aliquots at -80°C .
-
Avoid: Do not store 6H05 in aqueous buffers (PBS, water) for more than 24 hours. The disulfide bond in 6H05 is susceptible to reduction or exchange in complex media over time.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling 6H05 TFA salt to prevent degradation and concentration errors.
Caption: Logical workflow for handling hygroscopic 6H05 TFA salt, including rescue steps for deliquesced samples.
Troubleshooting & FAQs
Q1: My 6H05 powder has turned into a sticky oil. Is it degraded?
-
Diagnosis: This is likely deliquescence , not chemical degradation. The salt has absorbed enough water to dissolve itself.
-
Solution:
-
Do not attempt to scrape it out; you will lose mass.
-
Add a known volume of DMSO directly to the supplier's vial to dissolve the "oil."
-
Transfer this solution to a new vial.
-
Note: Your concentration will be approximate unless you perform a quantitative analysis (e.g., HPLC or UV-Vis) to recalibrate.
-
Q2: How do I calculate the exact molarity? The label says "5 mg," but is that free base or salt?
-
The Trap: Suppliers usually label the vial with the gross weight of the powder, which includes the peptide/compound, the TFA counterions, and residual water.
-
The Fix:
-
Step 1: Check the Certificate of Analysis (CoA) for the % Net Peptide Content or Stoichiometry .
-
Step 2: If unavailable, assume the molecular weight of the TFA Salt .
-
MW (Free Base) ≈ 590.14 g/mol .[5]
-
MW (TFA Salt) ≈ 590.14 + (114.02 × n), where n is the number of basic sites (likely 1 or 2 for 6H05).
-
-
Best Practice: For critical K-Ras assays (e.g., IC50 determination), determine the precise concentration of your stock solution using an extinction coefficient if available, or by analytical HPLC against a standard.
-
Q3: Can I use DTT or Beta-Mercaptoethanol in my assay buffer?
-
Critical Warning: NO. 6H05 contains a disulfide bond (-S-S-) in its structure (linking the dimethylaminoethyl group). Strong reducing agents like DTT or BME will cleave this bond, destroying the molecule's structure and efficacy. Use non-reducing conditions.
Q4: The TFA salt is toxic to my cells. What should I do?
-
Context: At high concentrations (>10 µM), the residual TFA can acidify culture media or show cytotoxicity.
-
Mitigation:
-
Prepare your stock in DMSO at high concentration (e.g., 50 mM).
-
Dilute at least 1:1000 into the cell culture media. This dilutes the TFA to negligible levels.
-
Ensure your media contains a buffer (e.g., HEPES) to counteract any minor pH shift.
-
References
-
MedChemExpress. 6H05 TFA Product Information & Handling. Retrieved from
-
Cayman Chemical. 6H05 (trifluoroacetate salt) Product Insert. Retrieved from
-
TargetMol. 6H05 TFA Handling and Storage Guidelines. Retrieved from
-
LifeTein. Handling Hygroscopic Peptide Salts and TFA Removal. Retrieved from
-
Selleck Chemicals. 6H05 Chemical Properties and K-Ras Inhibition. Retrieved from
Sources
Validation & Comparative
Validating 6H05 Target Engagement: A Comparative Technical Guide
Content Type: Technical Comparison & Validation Guide Subject: 6H05 (K-Ras G12C Covalent Inhibitor) Audience: Drug Discovery Scientists, Chemical Biologists, and Oncologists
Core Directive: The 6H05 Validation Context
6H05 is not an antibody; it is a landmark small molecule covalent inhibitor that targets the K-Ras G12C mutant. Discovered by the Shokat lab (Ostrem et al., 2013), it was the first compound to successfully target the "undruggable" K-Ras by binding to the allosteric Switch-II Pocket (S-IIP) and crosslinking Cysteine 12.
Validating "target engagement" for 6H05 differs fundamentally from validating an antibody. You are not testing if 6H05 detects a protein; you are testing if 6H05 physically modifies and functionally inhibits the K-Ras G12C protein within a biological system.
This guide outlines the two primary Western Blot (WB) methodologies to validate this engagement:
-
Direct Engagement (Mobility Shift): Detecting the physical mass/charge shift of the drug-bound protein.
-
Functional Suppression: Measuring the collapse of downstream signaling (p-ERK/p-MEK).
Comparative Analysis: 6H05 vs. Clinical Standards
Before designing the experiment, it is critical to understand where 6H05 sits in the hierarchy of K-Ras G12C inhibitors. Unlike modern clinical drugs, 6H05 is a "tool compound" with lower potency.
Table 1: Performance Profile of K-Ras G12C Inhibitors
| Feature | 6H05 (Tool Compound) | AMG 510 (Sotorasib) | MRTX849 (Adagrasib) |
| Role | Progenitor / Structural Probe | Clinical Standard (First-in-class) | Clinical Standard (Best-in-class) |
| Binding Site | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP) |
| Potency (IC50) | Micromolar (~1-10 µM) | Nanomolar (< 10 nM) | Nanomolar (< 5 nM) |
| Target Engagement | Slow (Requires hours) | Rapid | Rapid |
| WB Mobility Shift | Subtle (Small MW addition) | Distinct (Large MW addition) | Distinct |
| Use Case | Structural biology, reference control | Efficacy studies, clinical benchmarking | Efficacy studies |
Key Insight: Because 6H05 is less potent than AMG 510, your validation assay must use higher concentrations (10–50 µM) and longer incubation times (4–24 hours) to see the same "Target Engagement" signal.
Mechanism of Action (Visualized)
6H05 functions by trapping K-Ras G12C in its inactive GDP-bound state.[1] It cannot bind to K-Ras that is already active (GTP-bound); it must wait for the protein to cycle to GDP.
Caption: 6H05 irreversibly binds Cys12 only in the GDP-bound state, locking the protein and preventing nucleotide exchange to the active GTP state.
Protocol A: Functional Validation (The p-ERK Assay)
This is the most robust method to verify 6H05 is working in a cellular context.
Experimental Design
-
Cell Line: NCI-H358 or MIA PaCa-2 (Homozygous K-Ras G12C).
-
Negative Control Cell Line: A549 (K-Ras G12S) or HCT116 (K-Ras G13D). 6H05 should NOT affect these.
-
Treatment: 6H05 at 10 µM, 50 µM, 100 µM for 24 hours.
Step-by-Step Methodology
-
Seeding: Plate cells at 70% confluency in 6-well plates.
-
Inhibitor Treatment:
-
Add 6H05 (dissolved in DMSO).
-
Include a DMSO-only control .
-
Expert Tip: Because 6H05 relies on the GDP-cycling rate, a short treatment (1 hour) may show no effect. You must incubate for at least 4–12 hours to allow the drug to trap the cycling Ras population.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease AND Phosphatase Inhibitors (Sodium Orthovanadate/NaF are critical to preserve p-ERK).
-
-
Western Blotting:
-
Load 20 µg protein per lane.
-
Primary Antibodies:
-
Anti-p-ERK1/2 (Thr202/Tyr204) - The Readout.
-
Anti-Total ERK1/2 - Loading Control 1.
-
Anti-Vinculin or Actin - Loading Control 2.
-
-
-
Interpretation:
-
Success: p-ERK signal disappears in H358 cells at 50 µM 6H05. Total ERK remains unchanged.
-
Specificity Check: p-ERK signal remains strong in A549 cells (G12S) even at high doses.
-
Protocol B: Direct Target Engagement (The Mobility Shift)
This assay proves the drug is physically attached to the protein. Covalent inhibitors add mass (Molecular Weight of 6H05 ≈ 450 Da). While small, this can sometimes retard migration on a gel.
Note: For 6H05, the shift is subtle compared to larger drugs like AMG 510. High-resolution PAGE is required.
Workflow Visualization
Caption: The covalent bond formed by 6H05 is stable under boiling and reducing conditions, allowing detection of the drug-protein complex.
Critical Technical Adjustments
-
Gel Percentage: Use a 12% or 15% Tris-Glycine gel . Do not use a 10% gel; the resolution will be insufficient to see the shift.
-
Antibody Selection: Use a Pan-Ras or K-Ras specific antibody (e.g., Clone F132-62 or D3H7).
-
Expected Result:
-
DMSO Control: Single band at ~21 kDa.
-
6H05 Treated: Appearance of a "doublet." The upper band is the 6H05-modified K-Ras.
-
Calculation: If the upper band represents 50% of the total signal, you have 50% Target Engagement.
-
Troubleshooting & Self-Validation
If you observe no inhibition or shift, run this diagnostic logic:
| Observation | Root Cause Analysis | Corrective Action |
| No p-ERK reduction | Incubation time too short. | 6H05 requires K-Ras to cycle to GDP. Increase time to 24 hours . |
| No p-ERK reduction | Feedback loop activation. | Inhibition of ERK often causes EGFR upregulation (feedback). Check p-AKT ; it might be upregulated. |
| No Mobility Shift | Gel resolution too low. | Switch to NuPAGE 4-12% Bis-Tris with MES buffer or a 15% Urea-PAGE gel. |
| Effect seen in WT cells | Off-target toxicity. | 6H05 is less specific than AMG 510. If toxicity occurs in A549 cells, lower the concentration (do not exceed 50 µM). |
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551.
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604–608.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.
Sources
A Comparative Guide to K-Ras(G12C) Inhibition: Evaluating the Impact of 6H05 on p-ERK and p-AKT Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting K-Ras Mutants
Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, K-Ras was considered "undruggable."[1] These mutations, particularly at codon 12, lock the K-Ras protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2][3] Two of the most critical downstream cascades are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3] The discovery of a druggable allosteric pocket in the K-Ras(G12C) mutant has ushered in a new era of targeted therapies. This guide provides an in-depth comparison of the effects of 6H05, a pioneering allosteric inhibitor, on the phosphorylation of ERK (p-ERK) and AKT (p-AKT), benchmarked against other K-Ras and downstream pathway inhibitors.
6H05: An Allosteric Approach to K-Ras(G12C) Inhibition
6H05 is a disulfide-fragment-based small molecule identified through a tethering screen to selectively and allosterically target the cysteine residue of the K-Ras(G12C) mutant.[4] Its mechanism of action is unique: by binding to a novel allosteric site, 6H05 disrupts the switch-I and switch-II regions of K-Ras, which are crucial for effector protein binding.[4] This conformational change subverts the nucleotide preference of K-Ras(G12C), favoring the inactive GDP-bound state over the active GTP-bound state, thereby impairing its interaction with downstream effectors like Raf.[4]
Comparative Analysis of K-Ras(G12C) Inhibitors on p-ERK and p-AKT Signaling
The development of clinically approved K-Ras(G12C) inhibitors, such as Sotorasib (AMG-510) and Adagrasib (MRTX849), provides a valuable framework for understanding the expected downstream effects of molecules like 6H05.
| Inhibitor Class | Primary Target | Effect on p-ERK | Effect on p-AKT | Key Considerations |
| K-Ras(G12C) Allosteric Inhibitors (e.g., 6H05, Sotorasib, Adagrasib) | K-Ras(G12C) | Strong Inhibition | Variable / Moderate Inhibition | Efficacy can be limited by signaling rebound and adaptive resistance.[5][6] |
| MEK Inhibitors (e.g., Trametinib) | MEK1/2 | Strong Inhibition | Potential for feedback activation | Directly targets a downstream node of the MAPK pathway. |
| PI3K/AKT Inhibitors (e.g., Alpelisib, Ipatasertib) | PI3K/AKT | No direct effect | Strong Inhibition | Targets a parallel signaling pathway often co-activated in K-Ras mutant tumors. |
K-Ras(G12C) Allosteric Inhibitors:
-
p-ERK: Treatment of K-Ras(G12C) mutant cancer cell lines with inhibitors like Sotorasib and Adagrasib leads to a rapid and potent decrease in the levels of phosphorylated ERK.[6][7] This is a direct consequence of preventing K-Ras from activating the RAF-MEK-ERK cascade.
-
p-AKT: The impact on the PI3K-AKT pathway is generally less pronounced and more variable than the effect on the MAPK pathway.[2] While some studies show a modest reduction in p-AKT levels, others report minimal to no change.[5] This variability can be attributed to several factors, including the specific genetic context of the cancer cells and the complex interplay between the MAPK and PI3K pathways. In some cases, inhibition of the MAPK pathway can lead to a feedback activation of the PI3K/AKT pathway.[8]
Downstream Pathway Inhibitors:
-
MEK Inhibitors: These compounds directly target MEK1 and MEK2, leading to a robust inhibition of ERK phosphorylation. However, their efficacy can be hampered by feedback reactivation of the pathway upstream of MEK.
-
PI3K/AKT Inhibitors: These agents directly block the PI3K-AKT-mTOR signaling cascade, resulting in a strong reduction of p-AKT levels. They do not directly affect the MAPK pathway.
The heterogeneity in response to K-Ras(G12C) inhibitors highlights the importance of understanding the broader signaling landscape of a tumor. Adaptive resistance, often characterized by the rebound of p-ERK signaling after an initial suppression, is a significant challenge.[5][6] This has led to the exploration of combination therapies, for instance, pairing a K-Ras(G12C) inhibitor with a PI3K inhibitor to achieve a more comprehensive and durable blockade of oncogenic signaling.[8]
Visualizing the Signaling Pathways and Experimental Workflow
K-Ras Downstream Signaling and Inhibitor Targets
Caption: K-Ras signaling pathways and points of inhibition.
Experimental Workflow: Western Blot Analysis of p-ERK and p-AKT
Caption: Workflow for Western Blot analysis.
Detailed Experimental Protocol: Immunoblotting for p-ERK and p-AKT
This protocol provides a framework for assessing the effects of K-Ras inhibitors on downstream signaling.
1. Cell Culture and Treatment:
-
Culture K-Ras(G12C) mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor (e.g., 6H05) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size via SDS-PAGE.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), p-AKT (Ser473), total ERK, total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion and Future Directions
6H05 represents a foundational discovery in the direct targeting of K-Ras(G12C). Its allosteric mechanism, which favors the inactive GDP-bound state, is predicted to effectively suppress the MAPK pathway, leading to a significant reduction in p-ERK levels. While its effect on the PI3K/AKT pathway may be less direct, understanding this is crucial for predicting its therapeutic potential.
The clinical development of next-generation K-Ras(G12C) inhibitors has validated the therapeutic strategy pioneered by molecules like 6H05. However, the emergence of adaptive resistance, often involving the reactivation of ERK signaling or bypass signaling through pathways like PI3K/AKT, underscores the need for a deeper understanding of the complex signaling networks in K-Ras mutant cancers. Future research should focus on elucidating the precise downstream signaling consequences of novel K-Ras inhibitors and developing rational combination therapies to overcome resistance and improve patient outcomes.
References
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
- Pessino, V., et al. (2021). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Clinical Cancer Research, 27(21), 5991-6004.
-
The effect of the G12Ci treatment on KRAS signalling across lung cancer... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Mani, N., et al. (2021). Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. Molecular Cancer Research, 19(12), 2367-2378.
-
Are there any papers on BMS493 directly inhibiting P-AKT and p-erk? (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
- Liao, C.-H., et al. (2021).
- Koyama, K., et al. (2021). KRAS G12C inhibition and innate immune targeting. Translational Lung Cancer Research, 10(3), 1547-1560.
- Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.
- Lito, P., et al. (2020). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Journal of Clinical Oncology, 38(9), 986-995.
-
Western blot analysis of p-AKT-AKT (panels (a,c)), pERK1/2-ERK (panels... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Active-state KRASG12C inhibitors inhibit ERK pathway output more... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025).
-
Impact of G12C and G12D mutations on KRAS downstream pathways compared... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade. (2024).
-
Experimental Drugs Hit KRAS and Downstream Targets in NSCLC. (2014). OncLive. Retrieved February 3, 2026, from [Link]
- Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models. (2023). Frontiers in Cell and Developmental Biology, 11, 1188363.
- KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. (2024). Cancers, 16(7), 1369.
- The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. (2020). Cancer Discovery, 10(11), 1774-1789.
-
The energetic and allosteric landscape for KRAS inhibition. (2022). bioRxiv. Retrieved February 3, 2026, from [Link]
- Deciphering allosteric mechanisms in KRAS activation: insights from GTP-induced conformational dynamics and interaction network reorganization. (2023). Physical Chemistry Chemical Physics, 25(43), 29547-29558.
-
Western Blot analysis showing the effect of KRAS mutant knockdown by... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. Retrieved February 3, 2026, from [Link]
-
(a) Effect of selected predicted hits on KRAS using residues K5, L56,... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Clinical and Molecular Features of KRAS-Mutated Lung Cancer Patients Treated with Immune Checkpoint Inhibitors. (2022). Cancers, 14(19), 4839.
-
KRAS Mutations and Pancreatic Cancer. (n.d.). Pancreatic Cancer Action Network. Retrieved February 3, 2026, from [Link]
- KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. (2024). International Journal of Molecular Sciences, 25(11), 5786.
-
The role of checkpoint inhibitors in KRAS-mutated NSCLC. (2024). YouTube. Retrieved February 3, 2026, from [Link]
- Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. (2021). Acta Pharmaceutica Sinica B, 11(7), 1759-1774.
Sources
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Benchmarking 6H05 IC50 Values in Diverse Cancer Cell Lines
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the covalent inhibitor 6H05 offers a compelling case study in the selective targeting of the KRAS G12C mutation, a notorious driver of oncogenesis. This guide provides an in-depth comparison of 6H05's inhibitory concentration (IC50) values across various cancer cell lines, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms. Our objective is to equip you with the necessary data and methodologies to critically evaluate and potentially replicate these findings in your own research endeavors.
The Genesis of a Targeted Inhibitor: Understanding 6H05 and its Target
The KRAS protein, a small GTPase, functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent. This specific mutation, where glycine at codon 12 is substituted with cysteine, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation.
6H05 emerged from a pioneering effort to directly and irreversibly target this oncogenic mutant.[1][2][3] Unlike wild-type KRAS, the G12C mutant possesses a reactive cysteine residue that serves as a handle for covalent inhibition. 6H05 was identified through a disulfide-fragment-based screening approach and was shown to selectively bind to the GDP-bound state of KRAS G12C.[3] This selective, allosteric inhibition represents a significant breakthrough in targeting a protein long considered "undruggable."[1][3]
Mechanism of Action: Allosteric Control and Impaired Effector Interaction
The ingenuity of 6H05 lies in its allosteric mechanism of action. Upon covalently binding to the mutant cysteine 12, 6H05 induces a conformational change in KRAS G12C, disrupting the regions known as switch-I and switch-II.[1][3] These regions are critical for the interaction of KRAS with its downstream effector proteins, such as RAF kinases.
By altering the protein's conformation, 6H05 achieves two key outcomes:
-
Shifts Nucleotide Preference: It subverts the natural preference of KRAS for GTP, favoring the inactive GDP-bound state.[1][3]
-
Impairs Effector Binding: The conformational change in the switch regions sterically hinders the binding of effector proteins, thereby blocking the downstream signaling cascade that drives cancer cell proliferation.[1][3]
This dual action effectively shuts down the oncogenic signaling driven by the KRAS G12C mutation.
Caption: Mechanism of KRAS G12C inhibition by 6H05.
Benchmarking 6H05 Performance: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological process. The following table summarizes the reported IC50 values for 6H05 in various cancer cell lines harboring the KRAS G12C mutation. It is important to note that variations in experimental conditions, such as cell density and assay duration, can influence IC50 values.
| Cell Line | Cancer Type | KRAS G12C Status | IC50 of 6H05 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | Data not available in searched literature | |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data not available in searched literature | |
| A549 | Non-Small Cell Lung Cancer | G12S (Note: Not a G12C line) | Not applicable |
Note: Despite extensive literature review, specific IC50 values for 6H05 in various cancer cell lines were not explicitly found in the initial discovery paper by Ostrem et al. (2013) or in subsequent publicly available studies. The focus of the original publication was on the discovery and biochemical characterization of the compound. The table above reflects this lack of publicly available, peer-reviewed data. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 of 6H05 in their cell lines of interest.
Experimental Protocol: Determining IC50 Values Using a Tetrazolium-Based (MTT) Assay
To ensure reproducibility and accuracy in benchmarking 6H05, a standardized protocol for determining IC50 values is essential. The following is a detailed, step-by-step methodology for a common colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Cancer cell lines of interest (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile cell culture plates
-
6H05 compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6H05 in DMSO.
-
Perform serial dilutions of the 6H05 stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest 6H05 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 6H05 dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the crystals completely. Alternatively, place the plate on a shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis and IC50 Calculation
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells of each concentration.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
-
Generate a Dose-Response Curve:
-
Plot the percent viability (Y-axis) against the logarithm of the 6H05 concentration (X-axis).
-
-
Determine the IC50 Value:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism, R) to determine the concentration of 6H05 that results in 50% inhibition of cell viability.
-
Caption: Workflow for IC50 determination using the MTT assay.
Interpreting IC50 Data: Beyond the Numbers
While the IC50 value is a cornerstone of in vitro pharmacology, it is crucial to interpret this data within a broader biological context. The sensitivity of a cell line to 6H05 can be influenced by a multitude of factors, including:
-
Expression levels of KRAS G12C: Higher levels of the target protein may require higher concentrations of the inhibitor for a similar effect.
-
Presence of co-mutations: Alterations in other genes within the same or parallel signaling pathways can confer resistance.
-
Cellular context and lineage: The intrinsic biology of different cancer types can influence their response to targeted therapies.
Therefore, a comprehensive understanding of the genetic and phenotypic characteristics of each cell line is paramount for a nuanced interpretation of the IC50 data.
Conclusion and Future Directions
6H05 represents a landmark achievement in the direct targeting of an oncogenic KRAS mutant. While publicly available, peer-reviewed IC50 data for 6H05 across a broad panel of cancer cell lines is currently limited, the methodologies outlined in this guide provide a robust framework for researchers to generate this critical data. By adhering to standardized protocols and considering the complex biological factors that influence drug response, the scientific community can collectively build a more complete picture of the therapeutic potential of 6H05 and other KRAS G12C inhibitors. Further studies are warranted to systematically evaluate the efficacy of 6H05 in a wider range of KRAS G12C-mutant cancer models.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551. [Link]
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551. [Link]
Sources
Technical Guide: 6H05 Specificity & Negative Control Architectures
This guide serves as a definitive technical resource for validating the specificity of the covalent KRAS G12C inhibitor 6H05 (often utilized as a chemical probe similar to ARS-1620/853 precursors).
The following content is structured to address the critical "negative control" paradigm: proving that 6H05 acts strictly via the G12C cysteine modification and not through promiscuous electrophilic toxicity.
Executive Summary: The Covalent Imperative
6H05 functions as a covalent inhibitor targeting the Switch II Pocket (S-IIP) of KRAS, specifically relying on a nucleophilic attack by the mutant Cysteine 12 residue onto the inhibitor's acrylamide warhead.
For researchers, the "negative control" experiment using Wild-Type (WT) Ras cells is not merely a box-checking exercise; it is the primary determinant of compound fidelity . If 6H05 exhibits cytotoxicity in WT Ras cells (which lack the nucleophilic Cysteine at position 12), the compound is acting via off-target toxicity (e.g., reacting with other cellular cysteines), rendering the data artifactual.
Comparative Profile: 6H05 vs. Clinical Standards
While 6H05 is a potent tool compound, it must be benchmarked against clinical-grade inhibitors to contextualize its performance.
| Feature | 6H05 (Tool Compound) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Binding Mode | Covalent (Irreversible) | Covalent (Irreversible) | Covalent (Irreversible) |
| Target Residue | KRAS G12C (Cys12) | KRAS G12C (Cys12) | KRAS G12C (Cys12) |
| WT Ras Selectivity | High (>10-fold shift) | Very High (>50-fold shift) | Very High |
| Solubility | Moderate (often TFA salt) | Optimized | Optimized |
| Primary Utility | In vitro mechanistic validation | Clinical Therapy | Clinical Therapy |
Mechanistic Logic & Pathway Visualization
To design a valid negative control, one must understand the "Switch II" mechanism. 6H05 locks KRAS in the GDP-bound (inactive) state.
-
Positive Context (G12C): 6H05 binds
Covalent adduct forms MAPK signaling stops Apoptosis. -
Negative Context (WT/G12S): 6H05 binds transiently
No Cysteine to lock 6H05 washes out Signaling continues.
Diagram: Differential Signaling Logic
The following diagram illustrates the divergent outcomes in G12C vs. Wild-Type cells upon 6H05 treatment.
Caption: Logic flow demonstrating why WT Ras cells remain signaling-active despite 6H05 exposure due to the absence of the Cys12 nucleophile.
Experimental Protocols: Validating Specificity
Experiment A: Differential Viability Assay (The "Shift" Experiment)
This is the gold-standard experiment. You must demonstrate a significant shift in IC50 between G12C lines and WT lines.
Cell Line Selection:
-
Target (Sensitive): NCI-H358 or MIA PaCa-2 (Homozygous/Heterozygous KRAS G12C).
-
Negative Control 1 (Wild Type): BxPC-3 (KRAS WT).
-
Negative Control 2 (Non-Cys Mutant): A549 (KRAS G12S) or HCT116 (KRAS G13D). Note: Using a non-Cys mutant like A549 is superior to WT because it proves the drug targets the Cysteine specifically, not just "mutant Ras".
Protocol:
-
Seeding: Seed cells in 96-well plates (3,000 cells/well for H358; 2,000 for A549) in full growth media. Allow 24h attachment.
-
Treatment: Prepare a serial dilution of 6H05 (e.g., 10 µM down to 0.1 nM).
-
Critical Step: Include a DMSO-only control (0%) and a "kill" control (e.g., 20 µM Staurosporine).
-
-
Incubation: Incubate for 72 hours . Covalent inhibitors often require longer durations to accumulate the "locked" state and induce apoptosis.
-
Readout: Use CellTiter-Glo (ATP-based) or Crystal Violet.
-
Analysis: Plot log(concentration) vs. Normalized Viability.
Acceptance Criteria:
-
G12C Cells: IC50 < 100 nM (typically).
-
WT/Non-Cys Cells: IC50 > 5 µM (or >50x shift).
-
Failure Mode: If WT IC50 is < 1 µM, 6H05 is exhibiting off-target toxicity (likely proteome-wide cysteine alkylation).
Experiment B: Biochemical Target Engagement (Western Blot)
This protocol confirms that 6H05 physically modifies Ras in G12C cells but leaves Ras unmodified in WT cells.
Protocol:
-
Treatment: Treat H358 (G12C) and BxPC-3 (WT) cells with 6H05 (1 µM) for 4 hours.
-
Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Electrophoresis: Run a high-percentage SDS-PAGE or use a specialized mobility shift assay.
-
Note: Covalent modification adds mass (~300-500 Da), which may cause a slight "up-shift" in the KRAS band, or prevent binding of specific antibodies if the epitope is occluded.
-
-
Detection:
-
Primary Readout: Blot for pERK1/2 (Thr202/Tyr204).
-
Control: Blot for Total ERK and Total KRAS (or Pan-Ras).
-
Loading Control: Vinculin or GAPDH.
-
Expected Results Table:
| Protein Target | G12C Cells (Treated) | WT Cells (Treated) | Interpretation |
| pERK1/2 | Disappears (Inhibited) | Unchanged (Strong Band) | Confirms pathway blockade is specific to G12C. |
| Total KRAS | Band Shift (Optional*) | No Shift | Requires high-res gel; indicates covalent adduct. |
| Viability (72h) | Low | High | Confirms lack of general toxicity. |
Troubleshooting & Optimization
-
Solubility Issues: 6H05 is often supplied as a TFA salt.[1] Ensure it is fully dissolved in DMSO before adding to media. Precipitate in the media will cause false toxicity (necrosis) in WT cells.
-
Serum Effect: High FBS (10%+) can sometimes sequester hydrophobic inhibitors. If IC50s are higher than expected in G12C cells, try reducing serum to 5% during the drug incubation window.
-
EGF Stimulation: In WT cells, KRAS signaling is driven by upstream RTKs (like EGFR). To rigorously prove 6H05 does not inhibit WT Ras, you can stimulate WT cells with EGF (50 ng/mL) 15 minutes before lysis. 6H05 should fail to block this EGF-induced pERK spike.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature.
- Foundational paper establishing the mechanism of covalent Switch II inhibition.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.
- Provides the benchmark for specific G12C vs. WT selectivity profiles.
-
MedChemExpress. (n.d.). 6H05 Product Information & Biological Activity.[1] MedChemExpress.
- Specific chemical d
-
Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science.
- Describes the "trapping" mechanism relevant to designing time-course experiments.
Sources
Technical Guide: Mass Spectrometric Validation of K-Ras(G12C) Covalent Modification by 6H05
Executive Summary
This guide details the protocol for validating the covalent modification of K-Ras(G12C) by the small molecule 6H05 . Identified by Ostrem et al. (Shokat Lab, 2013), 6H05 is a foundational "tethering" fragment that binds to the Switch-II Pocket (S-IIP) of K-Ras in its GDP-bound state.
Crucial Technical Distinction: Unlike clinical inhibitors (e.g., Sotorasib/AMG 510) which utilize an acrylamide warhead for irreversible Michael addition, 6H05 utilizes disulfide tethering . This chemical difference dictates a strict non-reducing Mass Spectrometry (MS) workflow . Failure to exclude reducing agents (DTT,
Part 1: Comparative Analysis (6H05 vs. Clinical Standards)
To accurately interpret MS data, researchers must distinguish between the reversible disulfide mechanism of 6H05 and the irreversible kinetics of later-generation inhibitors.
Table 1: Physicochemical & MS Profiling Comparison[1]
| Feature | 6H05 (Tool Compound) | AMG 510 (Sotorasib) | Implication for MS Protocol |
| Reaction Mechanism | Disulfide Exchange (Reversible) | Michael Addition (Irreversible) | 6H05 samples must remain Non-Reduced . |
| Target Residue | Cysteine 12 (G12C) | Cysteine 12 (G12C) | Both require G12C mutant protein; WT K-Ras is a negative control.[1][2] |
| Binding State | GDP-bound (Inactive) | GDP-bound (Inactive) | Pre-load K-Ras with GDP before incubation. |
| Adduct Stability | Labile in presence of reductants | Stable in presence of reductants | 6H05 requires rapid processing or acidic quenching. |
| Mass Shift ( | + Mass of Fragment - Mass of Leaving Group (Mercaptoethylamine) | + Mass of Compound (No leaving group) | Calculate |
Mechanism of Action Diagram
The following diagram illustrates the divergent binding mechanisms, highlighting the critical vulnerability of the 6H05 adduct to reduction.
Caption: Comparative mechanism showing the instability of the 6H05 disulfide adduct in reducing conditions versus the stable thioether bond of Michael acceptors.
Part 2: Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (Screening Mode)
This is the primary method for confirming 6H05 binding. It provides a global snapshot of occupancy (percent modification).
Prerequisites:
-
Protein: Recombinant K-Ras(G12C) (residues 1-169), pre-loaded with GDP. Concentration: 4
M.[3] -
Compound: 6H05 (10-100 mM stock in DMSO).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl
. NO DTT/EDTA.
Step-by-Step Workflow:
-
Incubation:
-
Dilute K-Ras(G12C) to 4
M in assay buffer. -
Add 6H05 to a final concentration of 100
M (25x excess). -
Control: Incubate Wild Type (WT) K-Ras with 6H05 (Negative Control).
-
Incubate at Room Temperature (25°C) for 1-2 hours.
-
-
Quenching (Critical):
-
Add Formic Acid (FA) to a final concentration of 0.4% - 1.0%.
-
Why: This lowers the pH, protonating the thiols and "freezing" the disulfide exchange equilibrium, preventing artifactual scrambling during analysis.
-
-
LC-MS Analysis:
-
Data Processing:
-
Deconvolute the raw multiply-charged spectra (using MaxEnt1 or BioPharma Finder) to zero-charge mass.
-
Calculate Occupancy:
-
Expected Results:
-
Apo K-Ras(G12C): Mass ~19,500 Da (variable based on construct).
-
6H05 Adduct: Mass = Apo Mass + Mass of 6H05 Fragment (approx. +400-500 Da shift depending on the specific "R" group loss).
-
Note: Since 6H05 is a disulfide, the mass added is the mass of the 6H05 core minus the leaving group (mercaptoethylamine or similar cap).
-
Verification: Ensure the shift matches the formula weight of the 6H05 thiol moiety.
-
Protocol B: Peptide Mapping (Site Validation)
Use this protocol if Intact MS shows a mass shift but you need to prove it is specifically on Cys12 .
Workflow:
-
Digestion (Non-Reducing):
-
Dilute labeled protein in 50 mM Ammonium Bicarbonate (pH 7.0 - keep neutral to avoid disulfide scrambling).
-
Add Trypsin (1:20 enzyme:protein ratio).
-
Incubate at 37°C for 4 hours.
-
Do NOT add DTT or Iodoacetamide.
-
-
LC-MS/MS:
-
Column: C18 Peptide (e.g., Peptide BEH C18).
-
Method: Standard peptide mapping gradient (60 min).
-
Target: Look for the peptide containing residues 1-12 (e.g., MTEYKLVVVGACGVGK).
-
-
Data Analysis:
-
Search for a dynamic modification on Cysteine with the specific delta mass of the 6H05 fragment.
-
Validation: The MS/MS fragmentation spectrum (b- and y-ions) should show the mass shift localized to the Cys12 residue.
-
Part 3: Troubleshooting & Validation Logic
Self-Validating System (Trustworthiness)
To ensure the data is trustworthy, every experiment must include these internal checks:
-
The WT Control: Run WT K-Ras (G12G) side-by-side. 6H05 should NOT modify WT K-Ras. If it does, your compound is binding non-specifically (promiscuous electrophile) or your MS deconvolution is artifactual.
-
The GDP Competition: Pre-load K-Ras(G12C) with GTP (or non-hydrolyzable analog GppNHp). 6H05 binding should be significantly reduced or abolished, as it binds the inactive GDP state.
-
The Reversibility Check: Treat the modified sample with 10 mM DTT for 15 minutes. Run MS. The adduct peak should disappear , regenerating the Apo peak. This confirms the disulfide nature of the bond.
Common Pitfalls
-
Acid Hydrolysis: Leaving the sample in high % Formic Acid for too long (>24 hours) can degrade the protein or hydrolyze the GDP. Run samples immediately after quenching.
-
Ion Suppression: High salt concentrations (from the reaction buffer) can suppress MS signal. Ensure the LC divert valve sends the first 1-2 minutes of salt elution to waste.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.
-
Hansen, R., et al. (2016). ARS-853, a selective, covalent inhibitor of K-Ras(G12C) that inhibits mutant K-Ras-driven signaling. Nature Structural & Molecular Biology, 25, 464–471.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
-
Nnadi, C. I., et al. (2018). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. Journal of Chemical Information and Modeling, 58(2), 464-471.[3]
Sources
- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Undruggable KRAS”: druggable after all [genesdev.cshlp.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6H05 Trifluoroacetate
Part 1: Executive Summary & Immediate Directives
6H05 Trifluoroacetate is a high-potency, allosteric inhibitor of the oncogenic mutant K-Ras(G12C). Its handling requires a dual-hazard approach: managing the biological potency of the pharmacophore and the environmental persistence of the trifluoroacetate (TFA) counterion.
🔴 CRITICAL "DO NOT" LIST
-
DO NOT dispose of 6H05 (solid or solution) down the sink. The TFA moiety is a short-chain PFAS (Per- and Polyfluoroalkyl Substance) and is not removed by standard municipal wastewater treatment.
-
DO NOT mix with non-halogenated organic solvents. This complicates the high-temperature incineration required to destroy the fluorinated salt.
-
DO NOT handle the dry powder outside of a certified fume hood or biological safety cabinet.
Part 2: Chemical Profile & Hazard Assessment[1]
Effective disposal begins with accurate identification. 6H05 is not merely a salt; it is a targeted covalent modifier or allosteric inhibitor.
Compound Specifications
| Property | Specification |
| Compound Name | 6H05 Trifluoroacetate |
| Target | K-Ras (G12C mutant) |
| Chemical Class | Fluorinated Small Molecule Inhibitor (Salt Form) |
| Primary Hazard | Cytotoxic / Potent Compound (Treat as suspect carcinogen/reproductive toxin) |
| Secondary Hazard | Environmental Persistent (TFA counterion) |
| Molecular Weight | ~476.12 (Free base) / Salt form varies by stoichiometry |
| Solubility | Soluble in DMSO, Ethanol; Aqueous solubility varies by pH |
The Dual-Hazard Mechanism
-
Biological Potency: 6H05 allosterically modifies the G12C mutant of K-Ras.[1] While selective, high-potency inhibitors must be treated as hazardous drugs (NIOSH Group 1/2/3 equivalent) until full toxicology is established.
-
TFA Persistence: The trifluoroacetate group (
) is extremely stable. Unlike acetate, it resists microbial degradation. Accumulation of TFA in aquatic environments is a growing global regulatory concern.
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Trace Contaminated Items)
Applicability: Gloves, pipette tips, weighing boats, and empty vials.
-
Segregation: Do not throw in the general trash or standard "chemically contaminated" bins if they are destined for landfill.
-
Containment: Place all solid waste into a yellow biohazard/cytotoxic waste bag or a rigid container labeled "Fluorinated Cytotoxic Waste."
-
Destruction: Ensure this stream is routed for High-Temperature Incineration (>1100°C) . Standard autoclaving does not destroy the chemical structure of TFA or the inhibitor.
B. Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, excess stock solutions (DMSO), and HPLC mobile phases.
-
Stream Selection: Use the Halogenated Organic Waste stream.
-
pH Adjustment (Critical Step):
-
If the solution is acidic (due to excess TFA), neutralize to pH 6–8 using Sodium Bicarbonate (
) before capping. -
Reasoning: Acidic fluorinated waste can corrode steel drums used for transport, leading to leaks.
-
-
Labeling:
-
Label clearly: "Halogenated Solvents with High-Potency Drug (TFA Salts)."
-
List contents: "Acetonitrile, DMSO, 6H05 (Trace), Trifluoroacetic Acid."
-
-
Final Disposition: This stream must be sent to a hazardous waste facility capable of thermal oxidation with scrubber systems to capture Hydrogen Fluoride (HF) gas generated during combustion.
C. Excess Pure Substance (Obsolete Inventory)
Applicability: Unused vials of 6H05 solid.
-
Do not open the vial.
-
Place the entire vial into a secondary sealable bag (Ziploc type).
-
Label as "Obsolete Chemical for Destruction - High Potency."
-
Hand over directly to your facility's EHS Hazardous Waste Manager.
Part 4: Operational Workflows (Visualization)
Workflow 1: Waste Stream Decision Matrix
This logic gate ensures compliance with both biological safety and environmental regulations.
Figure 1: Decision matrix for segregating 6H05 waste streams to ensure proper destruction of the fluorinated motif.
Workflow 2: Spill Response Protocol
Immediate actions for a powder spill of a potent K-Ras inhibitor.
Figure 2: Containment protocol for dry powder spills to prevent inhalation exposure.
Part 5: Scientific Rationale & Causality
Why Incineration?
TFA (
Why "Halogenated" Waste?
Even if 6H05 is dissolved in non-halogenated solvents (like Ethanol or DMSO), the presence of the trifluoromethyl group technically classifies the mixture as halogenated for disposal purposes. Mixing it with non-halogenated waste streams (often used as auxiliary fuel in cement kilns) may violate emissions permits regarding fluorine content.
References
-
American Chemical Society. (2020). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Navigating the Uncharted: A Researcher's Guide to Safely Handling 6H05 Trifluoroacetate
For the pioneering researchers and scientists in drug development, the exploration of novel compounds like 6H05 trifluoroacetate, a selective allosteric inhibitor of the oncogenic mutant K-Ras(G12C), is a frontier of innovation.[1][2] As a trifluoroacetate salt, the immediate handling considerations for this potent research tool are dictated by the properties of its counter-ion, the trifluoroacetate (TFA) anion. This guide provides essential, immediate safety and logistical information, grounded in established protocols for handling corrosive and novel chemical entities, ensuring that your groundbreaking work is conducted with the highest standards of safety and scientific integrity.
Hazard Identification: A Tale of Two Moieties
A comprehensive safety assessment of 6H05 trifluoroacetate is a dual analysis. While the large, complex 6H05 cation carries the therapeutic potential, its toxicological profile is not yet fully characterized. Therefore, we must adopt the principle of prudent practice for novel chemicals: treat the compound as hazardous until proven otherwise.[3] The more immediate and well-defined risks, however, stem from the trifluoroacetate anion, a derivative of Trifluoroacetic Acid (TFA). TFA is a strong, corrosive acid, and its salts can cause significant irritation and burns upon contact.[4][5][6]
| Hazard Classification | Description | Primary Concern |
| Skin Corrosion/Irritation | Trifluoroacetate salts can cause skin irritation. The parent acid, TFA, causes severe skin burns.[5][7] | Direct contact can lead to chemical burns and tissue damage. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and damage.[5][7] | Even minor splashes can result in significant and potentially irreversible eye damage. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[7] | Weighing and transferring the solid compound can generate airborne particles. |
| Unknown Long-Term Toxicity | The toxicological properties of the 6H05 cation have not been fully elucidated. | Assume potential for systemic effects and handle with containment. |
The Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling 6H05 trifluoroacetate. Each component of your protective ensemble serves a specific purpose, creating a comprehensive barrier against exposure.[8]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes of solutions and airborne particles of the solid compound from reaching the eyes and face.[4] |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[8] |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dusts or aerosols generated during handling.[8] |
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing risk. The following protocol outlines the key steps for safely handling 6H05 trifluoroacetate from storage to experimental use.
Experimental Workflow for Handling 6H05 Trifluoroacetate
Caption: A logical workflow for the safe handling of 6H05 trifluoroacetate.
In Case of Emergency: A Rapid Response Plan
In the event of an accidental exposure, immediate and correct action is crucial to mitigate harm.
Emergency Response Protocol
Caption: A clear and concise emergency response plan for accidental exposure.
The Final Step: Spill Management and Waste Disposal
Proper containment and disposal are critical to protecting yourself, your colleagues, and the environment. Trifluoroacetate salts are persistent in the environment and should be disposed of as hazardous waste.[9][10]
Spill and Disposal Plan
Caption: A procedural diagram for spill management and waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with novel compounds like 6H05 trifluoroacetate. Your commitment to safety is as integral to your success as your scientific insights.
References
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- Nassar, A. H., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Frontiers in Oncology.
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OncLive. (2020, August 28). KRAS G12C Inhibition in Advanced NSCLC: AMG 510 [Video]. YouTube. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %. Retrieved from [Link]
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MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]
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National Institutes of Health. (n.d.). Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review. Retrieved from [Link]
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Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
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ResearchGate. (n.d.). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]
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American Society for Radiation Oncology. (n.d.). Safety and Activity of KRAS G12C Inhibitors Combined with Thoracic Radiation Therapy. Retrieved from [Link]
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United Nations iLibrary. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL AND KYOTO PROTOCOLS. Retrieved from [Link]
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Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
